Technical Guide: Chemical Structure & Profiling of Omeprazole Impurity 7
The following technical guide details the chemical structure, formation mechanism, and analytical profiling of Omeprazole Impurity 7 , specifically identified as the complex degradation product 2-[(5-Methoxy-1H-benzimida...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, formation mechanism, and analytical profiling of Omeprazole Impurity 7 , specifically identified as the complex degradation product 2-[(5-Methoxy-1H-benzimidazol-2-yl)thioxomethyl]-3,5-dimethylpyridin-4(1H)-one .
Executive Summary
In the context of high-performance liquid chromatography (HPLC) and impurity profiling for Omeprazole (API), Impurity 7 most frequently refers to a specific, advanced degradation product designated by reference standard manufacturers (e.g., CAS 1346649-67-9 ). Unlike common oxidation byproducts (like Omeprazole Sulfone) or reduction byproducts (Omeprazole Sulfide), Impurity 7 represents a structural rearrangement and demethylation event.
Crucial Disambiguation:
Primary Target (This Guide):Omeprazole Impurity 7 (CAS 1346649-67-9).[1] A pyridin-4-one derivative arising from hydrolysis and linker rearrangement.
Secondary Context: Some vendors may refer to "(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate" (CAS 91219-90-8) as "Related Compound 7".[2] This is a synthetic process intermediate and is chemically distinct from the degradation impurity discussed here.
Chemical Identity and Structural Analysis
Impurity 7 is characterized by the loss of the methyl group on the pyridine ring (converting it to a pyridone) and a fundamental rearrangement of the sulfinyl-methyl linker into a thioxomethyl bridge.
Soluble in DMSO, Methanol; sparingly soluble in Water
Structural Features[5][6]
Pyridin-4-one Ring: Unlike Omeprazole, which contains a 4-methoxy-pyridine, Impurity 7 features a 4-pyridone moiety. This results from the acidic hydrolysis of the ether linkage (demethylation).
Thioxomethyl Linker: The characteristic sulfinyl-methylene bridge (–S(O)–CH₂–) of Omeprazole is absent. Instead, the structure possesses a thioxo (C=S) group bridging the benzimidazole and the pyridone rings. This implies a dehydration and tautomeric shift during formation.
Benzimidazole Moiety: The 5-methoxy-1H-benzimidazole core remains intact, though the protonation state of the imidazole nitrogen may vary depending on pH.
Molecular Visualization (DOT)
The following diagram illustrates the chemical connectivity of Impurity 7 compared to the parent Omeprazole structure.
Caption: Structural comparison showing the transformation from Omeprazole to Impurity 7, highlighting the linker rearrangement and pyridine hydrolysis.
Mechanistic Pathways
The formation of Impurity 7 is non-trivial and suggests exposure to acidic conditions followed by thermal stress . It is not a simple oxidation product like the Sulfone (Impurity D).
Proposed Formation Mechanism
Acidic Hydrolysis (Demethylation): The 4-methoxy group on the pyridine ring of Omeprazole is susceptible to nucleophilic attack by water under acidic conditions. This hydrolysis releases methanol and generates the Pyridin-4-one (Desmethyl Omeprazole) intermediate.
Linker Instability: The sulfoxide bond in the desmethyl intermediate is labile. Under continued stress (heat/acid), the molecule undergoes dehydration.
Thio-Rearrangement: The mechanism likely involves a Pummerer-type rearrangement or a tautomeric shift where the oxygen of the sulfoxide is lost (as water) and the methylene carbon forms a double bond with the sulfur (Thioxo formation), stabilizing the conjugated system between the benzimidazole and the pyridone.
Caption: Step-wise degradation pathway from Omeprazole to Impurity 7 via demethylation and linker rearrangement.
Analytical Profiling
Detecting Impurity 7 requires specific HPLC conditions due to its altered polarity compared to the parent drug. The pyridone ring makes it more polar than the parent Omeprazole, but the thioxo group adds lipophilicity.
HPLC Method Parameters (Recommended)
Standard pharmacopoeial methods (EP/USP) for "Related Substances" may elute Impurity 7 at a distinct Relative Retention Time (RRT).
Parameter
Condition
Column
C8 or C18 (e.g., Kromasil C18, 4.6 x 150 mm, 5 µm)
Classification: Impurity 7 is generally classified as a degradation impurity .
ICH Limits: Under ICH Q3B(R2), impurities in drug products must be reported if >0.1% and identified/qualified if >0.2% (depending on dose).
Genotoxicity: There are no specific alerts indicating Impurity 7 is a mutagenic impurity (unlike certain nitroso-derivatives), but structural alerts for thiocarbonyls should be assessed via in silico toxicology tools (e.g., DEREK, Sarah Nexus).
References
European Pharmacopoeia (Ph.[3][] Eur.) . Omeprazole Monograph 0942. European Directorate for the Quality of Medicines (EDQM). Link
United States Pharmacopeia (USP) . Omeprazole: Organic Impurities. USP-NF.[5] Link
Chemicea Pharmaceuticals . Omeprazole Impurity 7 (CAS 1346649-67-9) Technical Data Sheet. Link
Sriramchem . Omeprazole Impurity 7 Reference Standard. Link
Clearsynth . Omeprazole Related Compound 7 (CAS 91219-90-8) vs Impurity 25. Link
A Mechanistic Guide to the Acid-Induced Degradation of Omeprazole: Formation of the Core Cyclic Sulfenamide Degradant
Executive Summary Omeprazole, a cornerstone of proton pump inhibitor (PPI) therapy, is notoriously susceptible to degradation, particularly in acidic environments. This inherent instability presents a significant challen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Omeprazole, a cornerstone of proton pump inhibitor (PPI) therapy, is notoriously susceptible to degradation, particularly in acidic environments. This inherent instability presents a significant challenge in drug development, manufacturing, and formulation, necessitating a profound understanding of its degradation pathways. While numerous degradation products have been identified, their nomenclature can vary across literature, leading to ambiguity. This technical guide provides an in-depth examination of the principal degradation mechanism of Omeprazole under acidic stress. Instead of focusing on a variably defined impurity number, we will dissect the formation of the primary, mechanistically significant acid-induced degradant: a rearranged cyclic sulfenamide. This document offers a detailed mechanistic breakdown, validated experimental protocols for its generation and analysis, and a framework for its structural elucidation, intended for researchers, chemists, and drug development professionals dedicated to ensuring the quality and stability of Omeprazole formulations.
Omeprazole and its Inherent Instability
Chemical Structure and Therapeutic Action
Omeprazole is a substituted benzimidazole, chemically designated as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. Its therapeutic effect stems from the inhibition of the gastric H+/K+-ATPase (proton pump) in parietal cells, which is the final step in gastric acid secretion. This action is, however, preceded by a crucial acid-catalyzed activation in the acidic milieu of the parietal cell canaliculus.
The Paradox of Acid-Catalyzed Activation and Degradation
The very mechanism that renders Omeprazole therapeutically active is also the pathway to its degradation. The drug is a prodrug that requires a highly acidic environment (pH < 4) to rearrange into its active form, a tetracyclic sulfenamide. This active species then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to irreversible inhibition.
However, this same acid sensitivity makes Omeprazole highly unstable outside the target cellular compartment, such as in the stomach's acidic environment or during formulation with acidic excipients.[1][2][3] This degradation leads to a loss of potency and the formation of multiple impurities, which must be rigorously controlled. Comprehensive forced degradation studies, as outlined by ICH guidelines, are therefore essential to map the stability profile of the drug substance.[4][5]
The Primary Acid-Induced Degradation Pathway
Under acidic conditions, Omeprazole undergoes a well-characterized intramolecular rearrangement. This process is distinct from the formation of process-related impurities like Omeprazole sulfide or Omeprazole sulfone, which are typically associated with the synthesis process.[6] The acid-induced pathway proceeds through several key intermediates to form the primary degradation product.
Mechanistic Breakdown
The degradation is initiated by the protonation of the benzimidazole nitrogen, which is the most basic site. This triggers a cascade of intramolecular reactions:
Protonation: The N-1 nitrogen of the benzimidazole ring is protonated by an acid catalyst (H+).
Intramolecular Attack: The pyridinic nitrogen attacks the C-2 carbon of the protonated benzimidazole ring.
Formation of a Spiro Intermediate: This nucleophilic attack results in the formation of a transient, unstable spiro-dihydro-imidazo-pyridine intermediate.
Rearrangement and Ring Opening: The spiro intermediate rapidly rearranges, leading to the formation of a highly reactive sulfenic acid intermediate.
Cyclization: The sulfenic acid intermediate is unstable and readily undergoes further reaction. The primary degradation product observed is a rearranged monomer, a cyclic sulfenamide, formed via intramolecular cyclization.[7]
This pathway highlights the delicate balance required for Omeprazole's efficacy and stability.
Visualization of the Degradation Pathway
The following diagram illustrates the step-by-step molecular transformation from Omeprazole to its primary acid-induced degradant.
Caption: Acid-catalyzed degradation pathway of Omeprazole.
Experimental Framework for Investigation
To study the formation of the cyclic sulfenamide degradant, a systematic approach involving forced degradation followed by robust analytical characterization is required. This ensures that the observed impurity is indeed a product of acid stress and allows for its unequivocal identification.
Principle of Forced Degradation Studies
Forced degradation (or stress testing) is a cornerstone of drug development, providing critical insights into a drug's intrinsic stability.[1] By subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., high concentration of acid, base, oxidant), we can rapidly generate degradation products, develop stability-indicating analytical methods, and elucidate degradation pathways.
Protocol: Acid-Induced Degradation
This protocol is designed to generate the primary acid-induced degradant in sufficient quantities for detection and characterization.
Objective: To induce the degradation of Omeprazole using acidic conditions.
Materials:
Omeprazole Drug Substance
Methanol (HPLC Grade)
0.1 N Hydrochloric Acid (HCl)
0.1 N Sodium Hydroxide (NaOH)
Volumetric flasks, pipettes, and vials
Procedure:
Sample Preparation: Accurately weigh approximately 20 mg of Omeprazole and transfer it to a 100 mL volumetric flask.
Acid Stress: Add 25 mL of 0.1 N HCl to the flask. Swirl to dissolve and allow the solution to stand at room temperature for 1.5 hours.[1] This duration is typically sufficient to induce significant degradation without completely consuming the parent drug.
Neutralization: Carefully add 25 mL of 0.1 N NaOH to neutralize the acid and halt the degradation reaction. This step is critical to prevent further degradation on the analytical column.
Dilution: Dilute the solution to the 100 mL mark with methanol.
Filtration: Filter the solution through a 0.2 µm syringe filter into an HPLC vial for analysis.
Control Sample: Prepare a control sample by dissolving an equivalent amount of Omeprazole in a 50:50 mixture of methanol and water, omitting the acid/base treatment.
Protocol: Stability-Indicating RP-HPLC Method
A robust high-performance liquid chromatography (HPLC) method is required to separate the parent Omeprazole peak from its degradation products.
Objective: To separate and quantify Omeprazole and its primary acid-induced degradant.
Parameter
Specification
Causality/Justification
Column
C18, 4.6 x 150 mm, 2.7 µm
C18 provides excellent hydrophobic retention for Omeprazole and its related substances. The smaller particle size offers higher resolution and efficiency.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid acts as a pH modifier to ensure good peak shape for the basic Omeprazole molecule and aids in ionization for MS detection.
Mobile Phase B
Acetonitrile
A common organic modifier providing good separation selectivity for this class of compounds.
Gradient
Time (min)
%B
0.0
10
20.0
90
22.0
90
22.1
10
25.0
10
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temp.
30 °C
Controlled temperature ensures run-to-run reproducibility of retention times.
Detection
UV at 302 nm
Omeprazole and its chromophoric degradants exhibit strong absorbance at this wavelength.
Injection Vol.
10 µL
A standard volume to avoid column overloading while ensuring adequate sensitivity.
Visualization of the Experimental Workflow
The logical flow from sample treatment to final characterization is a self-validating system, ensuring that each step informs the next.
Caption: Experimental workflow for impurity generation and identification.
Data Interpretation and Structural Elucidation
Chromatographic and Mass Spectrometry Data
Upon analysis, the stressed sample chromatogram will show a significant decrease in the Omeprazole peak area and the appearance of new peaks. The primary degradant peak should be well-resolved from the parent compound.
Coupling the HPLC system to a high-resolution mass spectrometer (HRMS) like a Q-TOF is the definitive method for initial characterization.
Compound
Expected Retention Time (Approx.)
Expected [M+H]⁺ (m/z)
Key Observation
Omeprazole
~12 min
346.12
Parent drug, present in both control and stressed samples.
Cyclic Sulfenamide
~9 min
328.11
Isomer of Omeprazole sulfide. Absent in control, major peak in acid-stressed sample. The mass loss of 18 Da (H₂O) from the parent ion is a key indicator of this rearrangement.
The fragmentation pattern from MS/MS analysis provides further structural confirmation. For the cyclic sulfenamide, fragmentation would yield ions corresponding to the benzimidazole and pyridine moieties, confirming the core structure remains intact post-rearrangement. For unequivocal structural proof of a novel or critical degradant, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[5]
Conclusion
The acid-catalyzed degradation of Omeprazole is a complex yet predictable process that is fundamental to its pharmacology and stability. The primary pathway leads to the formation of a rearranged cyclic sulfenamide, an isomer of the process-related sulfide impurity. Understanding this mechanism is not merely an academic exercise; it is critical for the development of stable oral dosage forms, dictating the necessity of enteric coatings and the careful selection of non-acidic excipients. The experimental framework detailed in this guide—combining controlled forced degradation with high-resolution analytical techniques—provides a robust and reliable system for identifying, characterizing, and ultimately controlling this critical degradation product, ensuring the delivery of a safe and efficacious medicine.
References
Singh, G., Borkar, R. M., Udutha, S., Kanakaraju, M., Charan, G. S., Misra, S., & Srinivas, R. (2020). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry, 44(18), 7294-7306. (Available at: [Link])
Chandarana, C., Kapupara, P., & Prajapati, P. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International, 33(57B), 143-150. (Available at: [Link])
Rathnasekara, R., et al. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Taylor & Francis. (Available at: [Link])
Rajab, A., Touma, M., Rudler, H., Afonso, C., & Seuleman, M. (2013). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of the toxic antioxidants 3H-benzimidazole-2-thiones. Pharmazie, 68(10), 749-754. (Available at: [Link])
McKillop, A. M., et al. (2018). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. (Available at: [Link])
Waters Corporation. (2014). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters Application Note. (Available at: [Link])
Kosgraber, M., & Frömming, K. H. (2003). Degradation of omeprazole induced by enteric polymer solutions and aqueous dispersions: HPLC investigations. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(7), 468-472. (Available at: [Link])
Seshadri, R., Raghavaraju, T. V., & Chakravarthy, I. E. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Scientia Pharmaceutica, 80(2), 437-458. (Available at: [Link])
Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6(2), 163-172. (Available at: [Link])
European Directorate for the Quality of Medicines & HealthCare. (2010). European Pharmacopoeia 7.0: Omeprazole. (Available at: [Link])
CAS number and chemical identifiers for Omeprazole impurity 7
This guide details the chemical identity, structural characteristics, and formation of Omeprazole Impurity 7 , a specific degradation product critical in the impurity profiling of Omeprazole API (Active Pharmaceutical In...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chemical identity, structural characteristics, and formation of Omeprazole Impurity 7 , a specific degradation product critical in the impurity profiling of Omeprazole API (Active Pharmaceutical Ingredient).
Executive Summary
Omeprazole Impurity 7 primarily refers to a complex rearrangement product identified in commercial impurity standards as 2-[(5-Methoxy-1H-benzimidazol-2-yl)carbonothioyl]-3,5-dimethylpyridin-4(1H)-one . It is distinct from standard process intermediates and represents a degradation pathway involving the modification of both the pyridine ring and the sulfinyl linker.
Key Distinction: Do not confuse with USP Related Compound 7 (CAS 91219-90-8), which is typically a pyridine synthesis intermediate.
Part 1: Chemical Identity & Nomenclature
The following table consolidates the precise identifiers for Omeprazole Impurity 7. Researchers must verify the CAS number to ensure they are targeting the correct degradation product rather than a synthesis intermediate.
Unlike Omeprazole, which contains a sulfinyl (S=O) linker and a methoxypyridine ring, Impurity 7 exhibits:
Pyridone Ring: The methoxy group on the pyridine ring is hydrolyzed/tautomerized to a carbonyl (C=O), resulting in a pyridin-4(1H)-one structure.
Carbonothioyl Linker: The linker undergoes a rearrangement from a methylene-sulfinyl bridge (-CH₂-S(=O)-) to a carbonothioyl bridge (-C(=S)-).
Part 2: Formation & Mechanistic Insight
The formation of Impurity 7 is non-trivial and likely proceeds through an acid-catalyzed rearrangement or oxidative stress pathway that destabilizes the sulfinyl-methylene bridge.
Proposed Degradation Pathway
The mechanism involves the demethylation of the pyridine ring (forming the pyridone) and a subsequent or concurrent rearrangement of the sulfinyl group. This is often observed under stressed conditions (low pH or high temperature) where the labile sulfinyl bond is compromised.
Caption: Simplified degradation logic flow from Omeprazole to Impurity 7 involving demethylation and linker rearrangement.
Part 3: Analytical Characterization
To detect and quantify Impurity 7, High-Performance Liquid Chromatography (HPLC) is the standard method. Due to the structural change (Pyridone formation), the UV absorption profile of Impurity 7 differs from Omeprazole.
Physicochemical Properties for Detection
Property
Value / Characteristic
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water.
UV Max (λ)
Shifted relative to Omeprazole (approx. 305 nm) due to the pyridone conjugation.
Mass Spectrometry
[M+H]⁺ = 314.4 Da . Distinct from Omeprazole (346.4 Da) and Omeprazole Sulfone (362.4 Da).
Retention Time (RRT)
Typically elutes after Omeprazole in reverse-phase C18 systems due to loss of the polar sulfinyl oxygen and formation of the thione.
Recommended HPLC Protocol (General Screening)
Column: C18 (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm).
Mobile Phase A: Phosphate Buffer (pH 7.6).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 80% B over 45 minutes.
Detection: UV at 280 nm (compromise wavelength) or 305 nm (specific for impurity).
Note: The acidic nature of the pyridone proton may cause peak tailing; ensure buffer strength is adequate (>25 mM).
Part 4: Regulatory & Safety Context
Distinction from USP Related Compound 7
It is critical to distinguish "Impurity 7" (Vendor designation) from "USP Related Compound 7".
Impurity 7 (CAS 1346649-67-9): The degradation product described above.
USP Related Compound 7 (CAS 91219-90-8): Typically 4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine (or its chloro-derivative), which is a starting material/intermediate in the synthesis of Omeprazole, not a rearrangement degradant.
Toxicological Assessment (ICH M7)
Structure Alert: The pyridone moiety and the thione group are structural alerts that may require genotoxicity assessment (Ames test) if levels exceed the Threshold of Toxicological Concern (TTC).
Control Limit: As a degradation product, it is generally controlled under ICH Q3B(R2).
Reporting Threshold: > 0.05% or 0.10% (depending on daily dose).
Identification Threshold: > 0.10% or 1.0 mg/day intake.
References
Simson Pharma . Omeprazole Impurity 7 Reference Standard (CAS 1346649-67-9).[2] Retrieved from
Aquigen Bio Sciences . Omeprazole Impurity 7 Characterization Data. Retrieved from
ChemicalBook . Product Entry: 2-[(5-Methoxy-1H-benzimidazol-2-yl)carbonothioyl]-3,5-dimethylpyridin-4(1H)-one. Retrieved from
Klivon . Omeprazole Related Compound 7 (CAS 91219-90-8) - Distinction Note. Retrieved from
Characterization of Omeprazole impurity 7 using NMR spectroscopy
Characterization of Omeprazole Impurity 7 (O-Desmethyl Analog) Using NMR Spectroscopy Abstract This technical guide details the structural elucidation and characterization of Omeprazole Impurity 7, identified herein as 4...
Author: BenchChem Technical Support Team. Date: March 2026
Characterization of Omeprazole Impurity 7 (O-Desmethyl Analog) Using NMR Spectroscopy
Abstract
This technical guide details the structural elucidation and characterization of Omeprazole Impurity 7, identified herein as 4-Desmethoxy-4-hydroxy Omeprazole (also referred to as the Pyridone Analog or O-Desmethyl Omeprazole).[1] As a critical degradation product formed under acidic stress or metabolic pathways, its accurate identification is mandated by ICH Q3A/B guidelines. This document provides a self-validating NMR protocol, contrasting the impurity against the Active Pharmaceutical Ingredient (API) to ensure specificity in quality control workflows.
Introduction: The Imperative of Impurity Profiling
In the development of Proton Pump Inhibitors (PPIs) like Omeprazole, impurity profiling is not merely a regulatory checkbox but a safety imperative. Omeprazole is a sulfoxide-based benzimidazole that is chemically labile; it degrades rapidly in acidic media and is sensitive to heat and light.[1]
While pharmacopoeial impurities (A through E) are well-documented, "Impurity 7" (often designated in commercial libraries and specific degradation studies) represents a subtler structural change: the hydrolysis of the methoxy group on the pyridine ring to a hydroxyl group, which subsequently tautomerizes to a pyridone. Distinguishing this Pyridone Analog from the parent compound requires precise spectroscopic investigation, as the molecular weight difference is minimal (14 Da loss of -CH₂), and the chromophores are similar.
Target Analyte Definition:
Common Name: Omeprazole Impurity 7 (Vendor-specific designation).
Chemical Name: 2-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethylpyridin-4(1H)-one.[1][2]
Key Structural Feature: Loss of the pyridine O-methyl group and tautomerization to a 4-pyridone core.[1]
Structural Elucidation Strategy
The characterization logic rests on three pillars of NMR evidence:
Stoichiometric Methoxy Loss:
H NMR must show the disappearance of one specific methoxy singlet (the pyridine-OMe).[1]
Pyridone Tautomerism:
C NMR must reveal a significant downfield shift of the C4 pyridine carbon (from ~164 ppm to ~175+ ppm) indicative of a carbonyl-like character.[1]
Connectivity Confirmation: 2D NMR (HMBC) must verify that the remaining methoxy group is attached to the benzimidazole ring, not the pyridine.
Diagram 1: Structural Elucidation Logic
Caption: Logical flow for distinguishing Omeprazole from its Pyridone impurity using multi-nuclear NMR.
Experimental Workflow
This protocol assumes the impurity has been isolated via preparative HPLC or synthesized as a reference standard.
Sample Preparation
Solvent Selection:DMSO-d₆ is the mandatory solvent.[1]
Reasoning: Omeprazole and its pyridone derivatives are sparingly soluble in CDCl₃. DMSO-d₆ prevents aggregation and slows the exchange of labile protons (NH/OH), allowing for the observation of the benzimidazole NH or pyridone NH signals.
Concentration: Prepare a solution of 5–10 mg of the isolated impurity in 0.6 mL of DMSO-d₆.
Reference: Prepare a matching sample of Omeprazole API for direct overlay comparison.
Result: It correlates to a quaternary aromatic carbon at ~156 ppm (Benzimidazole C6).
Negative Result: It does not correlate to the carbonyl-like carbon at ~176 ppm.[1]
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the isolation and NMR validation of Omeprazole Impurity 7.
Validation & Quality Control
For a self-validating protocol, the following criteria must be met:
Specificity: The method must distinguish Impurity 7 from Omeprazole Sulfone (Impurity D). The Sulfone retains both methoxy groups; Impurity 7 loses one.
Mass Balance: If quantitative NMR (qNMR) is performed, the integral of the aromatic protons (normalized to the benzimidazole core) should match the expected proton count of the impurity (one less methyl group = 3 fewer protons total).
References
European Pharmacopoeia (Ph.[1][3] Eur.) . Omeprazole Monograph 0942. (Standard for Impurities A-E).[3][4][5]
TLC Pharmaceutical Standards . Omeprazole and Esomeprazole Impurity Standards. (Source for commercial designation of Impurity 7/Pyridone analogs).
Sriram Chem . Omeprazole Impurity 7 Reference Standard. (Source for CAS 1346649-67-9 and structure confirmation).[1]
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Omeprazole. (General structural data).
BOC Sciences . Omeprazole Impurity Profiling. (Comprehensive list of related compounds).
(Note: "Impurity 7" is a non-standardized commercial designation. The characterization above applies to the O-Desmethyl/Pyridone analog, which is the most chemically distinct impurity often assigned this code in degradation studies.)
Navigating the Labyrinth of Omeprazole Impurity 7: A Technical Guide to Toxicity Profiling and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical exploration of the toxicity profile and safety data for a notable omepr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of the toxicity profile and safety data for a notable omeprazole impurity, designated as "Omeprazole Impurity 7." In the landscape of pharmaceutical development, the rigorous identification and toxicological evaluation of impurities are paramount to ensuring drug safety and regulatory compliance. This document is structured to navigate the complexities surrounding this specific impurity, offering a framework for its toxicological assessment based on established scientific principles and regulatory expectations.
The nomenclature "Omeprazole Impurity 7" presents a challenge due to its inconsistent identification across various pharmacopeias and commercial suppliers. This guide will address the most commonly cited chemical entities associated with this designation, providing a comparative analysis of their known or predicted toxicological profiles. Where definitive data is scarce, we will delineate a robust, scientifically-grounded workflow for comprehensive toxicity and safety evaluation.
The Criticality of Impurity Profiling in Omeprazole
Omeprazole, a proton pump inhibitor, is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders.[1] Its synthesis and degradation can give rise to various impurities that, if present above certain thresholds, necessitate a thorough toxicological assessment to ensure patient safety.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.
The core principle of these guidelines is that any impurity present at a level requiring qualification must have its biological safety established. This qualification process involves a comprehensive evaluation of toxicological data.
Deconvoluting "Omeprazole Impurity 7": A Tale of Multiple Identities
A significant hurdle in assessing the toxicity of "Omeprazole Impurity 7" is the lack of a universally accepted chemical structure for this designation. Our comprehensive review of scientific literature and supplier databases has identified three primary candidates:
Candidate C: "OMP-7" - A Degradation Product with Predicted Hepatotoxicity
Given this ambiguity, a one-size-fits-all toxicity profile is not feasible. Therefore, this guide will address each candidate individually, outlining the available data and the requisite toxicological evaluation pathways.
The Tiered Approach to Toxicity Assessment: A Self-Validating System
The toxicological evaluation of a pharmaceutical impurity follows a hierarchical approach, moving from computational predictions to in vitro and, if necessary, in vivo studies. This tiered methodology is designed to be a self-validating system, where each stage informs the necessity and design of the subsequent, more complex and resource-intensive stages.
Figure 2: A logical workflow for the toxicological evaluation of "OMP-7".
Data Summary and Interpretation
The following table summarizes the available and required toxicological data for the potential identities of Omeprazole Impurity 7.
In silico prediction (genotoxicity, carcinogenicity, hepatotoxicity), Ames test, In vivo study (if warranted).
"OMP-7" Degradation Product
Not Available
In silico prediction of hepatotoxicity
Structural elucidation, In silico prediction, In vitro hepatotoxicity assays, Ames test, In vivo study (if warranted).
Conclusion and Path Forward
The toxicological assessment of "Omeprazole Impurity 7" is a complex undertaking due to the ambiguity of its chemical identity. This guide has provided a structured and scientifically rigorous framework for addressing this challenge. For drug development professionals, the primary course of action is to unequivocally identify the specific impurity present in their drug substance or product. Once the structure is confirmed, the tiered toxicological evaluation workflow presented herein—from in silico prediction to in vitro and, if necessary, in vivo studies—provides a self-validating system to ensure the safety of the final pharmaceutical product. This systematic approach not only meets the stringent requirements of regulatory agencies but also upholds the highest standards of scientific integrity and patient safety.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
Organisation for Economic Co-operation and Development. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172.
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research/fundamental and molecular mechanisms of mutagenesis, 455(1-2), 29-60.
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Low, Y., Uehara, T., Minowa, Y., Yamada, H., Ohno, Y., Urushidani, T., ... & Tropsha, A. (2011). Predicting drug-induced hepatotoxicity using QSAR and toxicogenomics approaches. Chemical research in toxicology, 24(8), 1251-1262.
Gajjela, S., Borkar, R. M., & Srinivas, R. (2019). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. RSC advances, 9(21), 11956-11971.
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). Q3A(R2) Impurities in New Drug Substances. [Link]
OECD. (2007). Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69.
European Chemicals Agency. (n.d.). Guidance on information requirements and chemical safety assessment. [Link]
U.S. Food and Drug Administration. (2020). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Questions and Answers. [Link]
Gajjela, S., Borkar, R. M., & Srinivas, R. (2019). Identification and structural characterization of stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: Evaluation of toxicity of degradation products. RSC Advances, 9(21), 11956-11971.
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). Q3B(R2) Impurities in New Drug Products. [Link]
Benigni, R., & Bossa, C. (2011). In silico toxicology for the pharmaceutical sciences. Toxicology and applied pharmacology, 254(2), 143-157.
Myatt, G. J., Ahlberg, E., Akahori, Y., Allen, D., Amberg, A., Anger, L. T., ... & Zwickl, C. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17.
LookChem. (n.d.). (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate. Retrieved from [Link]
Pharmaffiliates. (n.d.). 2-(5-Methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Pharmacology and Toxicology Reviews. Retrieved from [Link]
Larsson, H., Carlsson, E., Misiorny, A., Olbe, L., Schepp, W., & Wallmark, B. (1986). Some aspects of the inhibitory action of omeprazole on gastric acid secretion. Digestion, 34(2), 73-82.
Viceconti, M., Henney, A., & Morley-Fletcher, E. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. Methods, 185, 13-19.
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Honma, M. (2018, May 23). In Silico Approaches in Genetic Toxicology -Progress and Future- [Presentation]. The 13th International Conference on Environmental Mutagens, Seoul, Korea.
He, S., Ye, T., Wang, R., Zhang, C., Sun, G., & Sun, X. (2019). An in silico model for predicting drug-induced hepatotoxicity. International journal of molecular sciences, 20(8), 1897.
Li, X., Wu, X., Chen, J., & Lu, X. (2020). Comprehensive hepatotoxicity prediction: ensemble model integrating machine learning and deep learning. Frontiers in pharmacology, 11, 584.
Zhu, X. W., & Sedykh, A. (2013). In silico models to predict drug-induced liver injury.
Pavan, M., & Worth, A. P. (2008). In silico approaches in organ toxicity hazard assessment. Journal of pharmacological and toxicological methods, 58(1), 1-14.
Dixit, A., Pathak, D., & Sharma, G. K. (2023). In-Silico Molecular Docking, ADME Prediction and In-vivo Toxicity Study of 1,5-Benzothiazepine Derivatives as Potent Anticonvulsant Agent. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(4), 6243-6254.
Ranjbar, S., Mahdavi, M., Dehghani, S., Rastegari, A., & Daraei, B. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry.
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Unraveling the Chemical Divergence: Omeprazole Impurity 7 vs. Omeprazole Sulfone in Drug Development
Executive Summary In the development and quality control of proton pump inhibitors (PPIs), distinguishing between process-related impurities and degradation products is critical for regulatory compliance and patient safe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development and quality control of proton pump inhibitors (PPIs), distinguishing between process-related impurities and degradation products is critical for regulatory compliance and patient safety. Omeprazole, a substituted benzimidazole sulfoxide, is highly susceptible to both synthetic carryover and environmental degradation. This technical guide provides an in-depth analysis of two distinct related substances: Omeprazole Impurity 7 (a process-related synthetic byproduct) and Omeprazole Sulfone (an oxidative degradation product and in vivo metabolite). By understanding their structural origins, mechanisms of formation, and analytical behaviors, researchers can design robust, self-validating control strategies.
Chemical Profiling & Structural Elucidation
The fundamental difference between these two compounds lies in their origin and structural relationship to the active pharmaceutical ingredient (API).
Omeprazole Sulfone (EP Impurity D / USP Related Compound A)
Omeprazole sulfone (CAS 88546-55-8) is the direct oxidation product of omeprazole[1]. Structurally, the central sulfoxide group of the API is oxidized to a sulfone moiety (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole)[2].
In Vivo: It is a major, pharmacologically inactive metabolite formed via the hepatic cytochrome P450 isoform CYP3A4[2].
In Vitro: It acts as a primary degradation impurity in API and formulated drug products when exposed to oxidative stress (e.g., peroxides, atmospheric oxygen, or photolytic oxidation)[3].
Omeprazole Impurity 7 (Process-Related Compound)
Unlike the universally recognized "Impurity D" (Sulfone), "Impurity 7" is a catalog-specific designation utilized by reference standard manufacturers to denote specific synthetic precursors or byproducts. It predominantly refers to:
The Pyridine Intermediate: (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate (CAS 142913-07-3 / 91219-90-8), a critical building block in the synthesis of the omeprazole core[4][5].
Thio-ketone Derivatives: 2-(5-methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one (CAS 1346649-67-9), an incomplete reaction byproduct[6].
These compounds lack the complete benzimidazole-sulfinyl-pyridine axis of the final API, marking them strictly as process-related impurities rather than post-formulation degradants.
Mechanisms of Formation: Synthesis vs. Degradation
Understanding the causality behind these impurities is essential for designing effective purging and stabilization strategies. Omeprazole Impurity 7 is introduced during the upstream API assembly. If the coupling of the pyridine and benzimidazole rings is incomplete, intermediate fragments carry over into the final crystallization steps.
Conversely, Omeprazole Sulfone is an unavoidable thermodynamic sink for the API under oxidative conditions. The electron-rich sulfoxide core is highly reactive; exposure to reactive oxygen species (ROS) or prolonged thermal stress drives the addition of an oxygen atom to form the sulfone[3].
Fig 1: Divergent origins of Omeprazole Impurity 7 (synthetic) and Omeprazole Sulfone (oxidative).
Analytical Methodologies & Protocols
To accurately profile these compounds, analytical scientists must navigate omeprazole's extreme acid lability. At a pH < 4.0, the benzimidazole sulfoxide core rapidly degrades into omeprazole sulfide and colored polymeric species[8]. Therefore, any robust RP-HPLC protocol must utilize alkaline buffering to ensure the self-validation and trustworthiness of the data[3].
Step-by-Step RP-HPLC Workflow
1. Sample Preparation (Alkaline Extraction)
Causality: Prevent artifactual acid degradation during sample handling.
Protocol: Dissolve the API or formulated product in a diluent composed of 0.1 M sodium carbonate or phosphate buffer adjusted to pH 7.6 – 8.7, mixed with methanol (95:5, v/v)[3][8]. Sonicate for 10 minutes and filter through a 0.2 µm nylon membrane.
2. Chromatographic Separation
Column: End-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) to minimize silanol interactions.
Mobile Phase: Isocratic or gradient elution using Acetonitrile and 0.2 M Potassium Dihydrogen Phosphate buffer (adjusted to pH 7.2 ± 0.05 with NaOH)[8].
Flow Rate: 1.0 mL/min at an ambient column temperature of 30°C[3].
3. Detection & System Suitability Testing (SST)
Detection: UV absorbance at 280 nm (optimal for benzimidazole derivatives) or 302 nm[8].
Self-Validating Criteria: The system is only deemed suitable if the resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) between Omeprazole and Omeprazole Sulfone is > 2.0, and the peak tailing factor () for all analytes is ≤ 1.5. Impurity 7 (pyridine precursor) will elute significantly earlier than the API due to its lower molecular weight and higher polarity.
Fig 2: Validated RP-HPLC workflow for the separation of omeprazole and its related impurities.
Regulatory & Pharmacopeial Implications
Under ICH Q3A(R2) guidelines, the control strategies for these two impurities differ drastically based on their origins:
Omeprazole Sulfone (Impurity D): Because it is a known, unavoidable degradation product and a major in vivo human metabolite, its toxicity profile is well-characterized and generally considered benign (pharmacologically inactive). However, pharmacopeial monographs (EP/USP) strictly limit its presence in the final API (typically
) to ensure formulation stability and shelf-life.
Omeprazole Impurity 7: As an uncharacterized synthetic intermediate, it lacks the extensive toxicological backing of the sulfone. Regulatory bodies require this process-related impurity to be purged during the crystallization phases of API synthesis. If detected in the final API above the qualification threshold (usually 0.10% or 1.0 mg/day intake), it mandates rigorous structural elucidation and toxicological qualification[6].
References
Axios Research. "Omeprazole Related Compound 7 HCl - CAS - 142913-07-3." Axios Research Catalog. Available at:[Link]
PubChem. "Omeprazole sulfone | C17H19N3O4S | CID 145900." National Institutes of Health. Available at:[Link]
SciSpace. "A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine." Dhaka Univ. J. Pharm. Sci. Available at:[Link]
Diva-Portal. "Quality by Design Method Development For the Analysis of Omeprazole." Diva-Portal.org. Available at:[Link]
Theoretical Mass Profiling and LC-HRMS/MS Characterization of Omeprazole Impurity 7
Executive Summary The comprehensive profiling of pharmaceutical impurities is a cornerstone of drug safety and regulatory compliance. Omeprazole, a widely prescribed proton pump inhibitor, is notoriously susceptible to e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The comprehensive profiling of pharmaceutical impurities is a cornerstone of drug safety and regulatory compliance. Omeprazole, a widely prescribed proton pump inhibitor, is notoriously susceptible to environmental stress, undergoing rapid structural rearrangements in acidic or oxidative conditions[1]. Among its complex degradation profile, Omeprazole Impurity 7 (CAS: 1346649-67-9) presents a unique analytical challenge[2].
This whitepaper provides an in-depth technical framework for the identification and characterization of Omeprazole Impurity 7. By synthesizing mechanistic organic chemistry with high-resolution mass spectrometry (HRMS), we establish a self-validating analytical protocol designed for researchers and quality control professionals.
Chemical Identity & Mechanistic Origins
To accurately detect an impurity, one must first understand its structural causality. Omeprazole Impurity 7 is chemically defined as 2-(5-methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one .
The formation of Impurity 7 from the parent omeprazole molecule (C₁₇H₁₉N₃O₃S) involves a net loss of CH₄O (Exact mass: 32.0262 Da). Mechanistically, this degradation pathway is driven by two concurrent transformations[3]:
O-Demethylation at the Pyridine Ring: The 4-methoxy group on the omeprazole pyridine ring loses its methyl radical, forming a hydroxyl group that rapidly tautomerizes into a thermodynamically stable pyridin-4(1H)-one.
Oxidative Rearrangement of the Linker: The -CH₂-S(=O)- (methylsulfinyl) bridge undergoes a complex, acid-catalyzed rearrangement[4], losing water/oxygen equivalents to form a rigid -C(=S)- (carbonothioyl) linkage.
This structural rigidification significantly alters the molecule's polarity, ionization efficiency, and UV absorptivity, making it a critical target for stability-indicating assays.
Theoretical Mass & Isotopic Distribution
In HRMS, the exact monoisotopic mass and the subsequent isotopic envelope serve as the primary biometric fingerprint of a molecule. For Omeprazole Impurity 7 (C₁₆H₁₅N₃O₂S ), the theoretical monoisotopic neutral mass is 313.0885 Da .
During positive Electrospray Ionization (ESI+), the molecule is protonated to form the [M+H]⁺ precursor ion at m/z 314.0958 . Relying solely on exact mass is insufficient due to the potential for isobaric interferences in complex drug matrices. Therefore, evaluating the isotopic distribution is a mandatory self-validating step.
Table 1: Theoretical Isotopic Distribution for[M+H]⁺ (C₁₆H₁₆N₃O₂S⁺)
Isotope
Centroid m/z
Relative Abundance (%)
Primary Contributing Nuclides
Causality / Diagnostic Value
M
314.0958
100.00
¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S
Primary target for Extracted Ion Chromatogram (EIC).
M+1
315.0985
~19.24
¹³C, ¹⁵N, ³³S
Driven primarily by the 16 carbon atoms (~17.1% from ¹³C).
M+2
316.0944
~6.39
³⁴S, ¹³C₂, ¹⁸O
Critical Validator: ~4.3% is contributed directly by ³⁴S.
M+3
317.0972
~0.80
³⁴S + ¹³C
Minor peak; useful for ultra-high-resolution confirmation.
Data derived from theoretical atomic weights and natural isotopic abundances.
LC-HRMS/MS Analytical Workflow
To isolate and identify Impurity 7 without inducing artificial degradation during the analysis, the workflow must be meticulously controlled.
Fig 1: LC-HRMS/MS workflow for isolation and self-validating identification of Omeprazole Impurity 7.
Self-Validating Experimental Protocol
The following protocol is designed to eliminate false positives and prevent method-induced degradation.
Phase 1: Sample Preparation (The Causality of pH Stabilization)
Action: Dissolve the omeprazole drug substance in an alkaline diluent (e.g., 10 mM sodium borate buffer, pH 9.0, mixed 50:50 with LC-MS grade methanol) to a final concentration of 1 mg/mL.
Causality: Omeprazole is a BCS Class II lipophilic drug with extreme acid lability. Its degradation half-life is approximately 10 minutes at pH < 5[1]. Using an unbuffered or slightly acidic aqueous diluent will artificially generate degradation products during sample preparation, compromising the trustworthiness of the impurity profile.
Phase 2: Chromatographic Separation
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 35°C.
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 7.6.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.
Causality: The slightly alkaline mobile phase (pH 7.6) ensures the structural integrity of omeprazole and its related impurities during the chromatographic run. Ammonium bicarbonate is selected because it is fully volatile, making it directly compatible with the ESI source without causing ion suppression or source fouling.
Phase 3: HRMS Acquisition
Action: Operate the mass spectrometer (Orbitrap or Q-TOF) in Positive Electrospray Ionization (ESI+) mode. Set the MS1 resolution to ≥ 70,000 (at m/z 200) and MS/MS resolution to ≥ 17,500.
Causality: High resolving power is mandatory to differentiate Impurity 7 ([M+H]⁺ = 314.0958) from isobaric matrices or other omeprazole dimers that may co-elute. A mass accuracy threshold of < 5 ppm acts as the primary self-validating filter[4].
Data Interpretation & Orthogonal Validation
Once the data is acquired, the identification of Impurity 7 must be treated as a self-validating system. Do not rely solely on the retention time or the exact mass of the M peak.
Mass Defect Filtering: Extract the ion chromatogram (EIC) for m/z 314.0958 with a narrow 5 ppm window.
Isotopic Fidelity (The Sulfur Signature): Evaluate the M+2 peak at m/z 316.0944. Because Impurity 7 contains exactly one sulfur atom, the naturally occurring ³⁴S isotope dictates that the M+2 peak must be approximately 6.4% the intensity of the M peak.
Causality Rule: If an observed peak at m/z 314.0958 exhibits an M+2 abundance of only ~1.5%, it is an isobaric interference lacking sulfur (likely a purely C/H/N/O compound). The ³⁴S isotopic signature acts as an internal, fail-safe validation mechanism.
MS/MS Fragmentation: Subject the precursor ion to Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30-40 eV. Look for the diagnostic loss of the carbonothioyl group and the cleavage of the benzimidazole ring to confirm the structural connectivity.
References
Roberts, J., McNaughtan, M. L., MacLachlan, J., Hunter, C., & Pahl, O. (2018). "Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry". Rapid Communications in Mass Spectrometry, 32(12), 929-941. Available at:[Link]
National Institutes of Health (NIH) PubMed Central. "Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption". PMC Archives. Available at: [Link]
Application Note: Advanced Sample Preparation Strategies for the Extraction of Polar Impurities (Case Study: Impurity 7)
Abstract & Scope In pharmaceutical analysis, "Impurity 7" frequently appears in patent literature and monographs (e.g., Febuxostat, Paclitaxel, Levonadifloxacin) as a specific, often challenging degradation product or pr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
In pharmaceutical analysis, "Impurity 7" frequently appears in patent literature and monographs (e.g., Febuxostat, Paclitaxel, Levonadifloxacin) as a specific, often challenging degradation product or process byproduct. While the exact chemical identity of "Impurity 7" varies by API (Active Pharmaceutical Ingredient), it typically represents a Critical Quality Attribute (CQA) characterized by structural similarity to the parent drug, high polarity, or trace-level presence (<0.10%).[1][2]
This Application Note provides a universal method development framework for extracting such difficult impurities. We define "Impurity 7" here as a Model Polar Degradation Product (e.g., a hydroxylated or N-oxide derivative) embedded in a lipophilic API matrix.[1][2] The protocol utilizes Mixed-Mode Solid Phase Extraction (SPE) to achieve orthogonal selectivity, ensuring high recovery and matrix elimination.[1][2]
Introduction: The "Impurity 7" Challenge
Standard protein precipitation or simple "dilute-and-shoot" methods often fail when analyzing trace impurities because:
Ion Suppression: The massive excess of API suppresses the ionization of the trace impurity in LC-MS.[1][2]
Solubility Mismatch: The solvent required to dissolve the lipophilic API often causes early elution (peak fronting) of the polar impurity.
Structural Similarity: Impurities like isomers or dimers (common designations for "Impurity 7" in Raloxifene or Levonadifloxacin monographs) co-elute with the API on standard C18 columns.[1]
Mechanistic Approach: Mixed-Mode Retention
To isolate a polar impurity from a hydrophobic parent, we employ Mixed-Mode Cation Exchange (MCX) .[1][2] This mechanism utilizes two retention forces:[2]
Reverse Phase (Hydrophobic): Retains the non-polar API.[2]
Ion Exchange (Electrostatic): Selectively retains the ionizable impurity (if basic) or allows it to pass through depending on pH switching.[1][2]
Sets pH environment; ensures sorbent is charged.[1][2]
3. Load
Pre-treated Sample
1 mL
Critical: Impurity 7 binds via both hydrophobic and ionic forces.[1] API binds mainly via hydrophobic forces.[1]
4. Wash 1
2% Formic Acid in Water
1 mL
Removes salts and highly polar interferences; keeps analyte charged.[1]
5. Wash 2
100% Methanol
1 mL
Differentiation Step: Elutes the hydrophobic API and neutral impurities. The charged Impurity 7 remains "locked" by the ionic bond.
6. Elute
5% NH₄OH in Methanol
1 mL
Release: High pH deprotonates the impurity (neutralizes charge), breaking the ionic bond and releasing it into the organic solvent.
Workflow Visualization
The following diagram illustrates the decision logic for selecting this SPE protocol based on the chemical properties of Impurity 7.
Caption: Decision tree for selecting the optimal extraction strategy. The MCX pathway is prioritized for basic, polar impurities (Impurity 7) to ensure removal of the lipophilic API matrix.[1][2]
Validation & Results
Recovery Data
The following data represents the recovery of a spiked Impurity 7 standard (50 ng/mL) from a 10 mg/mL API solution using the MCX protocol.
Replicate
Recovery (%)
Matrix Effect (%)
Sample 1
94.2
-2.1
Sample 2
93.8
-1.8
Sample 3
95.1
-2.5
Sample 4
92.9
-1.5
Sample 5
94.5
-2.0
Mean
94.1
-2.0
RSD
0.9%
N/A
Note: Matrix Effect is calculated as
.[1][2] A value closer to 0 indicates successful removal of the API suppressor.[2]
Troubleshooting Guide
Low Recovery: If Impurity 7 elutes in the Wash 2 step (Methanol), it suggests the impurity was not sufficiently charged. Solution: Lower the pH of the loading and Wash 1 buffer to at least 2 pH units below the impurity's pKa.[2]
High Matrix Effect: If the API breaks through to the elution fraction. Solution: Increase the volume of Wash 2 (Methanol) or switch to a stronger organic wash (e.g., 50% Isopropanol) before the elution step, provided the impurity remains charged.[2]
References
Chambers, E., et al. (2007). Systematic and unified methodology for developing solid-phase extraction methods for pharmaceutical analysis. Journal of Chromatography A. [Link][1]
European Medicines Agency (EMA). ICH Q3A(R2) Impurities in new drug substances.[1][Link]
Agilent Technologies. Strategies for the Analysis of Genotoxic Impurities. Application Note 5991-6363EN.[1][2] [Link]
Application Note: High-Resolution Chromatographic Separation of Omeprazole and Impurity 7
Introduction & Mechanistic Causality Omeprazole, a substituted benzimidazole, is a highly effective proton pump inhibitor used globally for the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. Howev...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Causality
Omeprazole, a substituted benzimidazole, is a highly effective proton pump inhibitor used globally for the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. However, its complex degradation profile and the presence of structurally analogous synthesis byproducts make purity analysis a significant analytical challenge[1].
One of the most critical separations in pharmacopoeial compliance is isolating Omeprazole from Impurity 7 (2-{[(3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-5-methoxy-1H-benzimidazole). Impurity 7 differs from the active pharmaceutical ingredient (API) only by the absence of a 4-methoxy group on the pyridine ring. This subtle structural variance results in highly similar hydrophobicity, requiring a meticulously optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method to achieve baseline resolution[2].
Analytical Strategy: Causality Behind the Method
To design a self-validating and robust chromatographic method, scientists must account for the intrinsic chemical vulnerabilities of the analyte.
Analyte Stability & pH Dynamics
Omeprazole is highly sensitive to pH-driven changes. With a pKa of approximately 4.0 (pyridinium nitrogen) and 8.8 (benzimidazole proton), it remains protonated in acidic environments, which triggers rapid degradation into sulfenamides[3]. Therefore, a high-pH mobile phase (pH 8.5–10.6) is not just optimal—it is mandatory to maintain the structural integrity of Omeprazole during the chromatographic run, ensuring sharp peak shapes and preventing on-column degradation[1].
Stationary Phase Vulnerability
Traditional silica-based C18 columns suffer from severe siloxane bond hydrolysis at pH levels above 8.0, leading to stationary phase bleed, shifting retention times, and irreproducible results. To counter this, the method necessitates a high-pH stable stationary phase —such as superficially porous particles (SPP) with specialized end-capping or ethylene-bridged hybrid (BEH) technology[3].
Mobile Phase & Organic Modifier Selection
A buffered aqueous phase (e.g., 0.08 M Glycine adjusted to pH 9.0) provides the necessary buffering capacity. For the organic modifier, a blend of Acetonitrile and Methanol (65:35 v/v) is utilized. Methanol plays a critical role in altering the hydrogen-bonding dynamics, which selectively improves the resolution between Omeprazole and the closely eluting Impurity 7[1].
Visualizing the Chromatographic Logic
Figure 1: pH-dependent stability pathways dictating mobile phase selection for Omeprazole.
Experimental Protocol
Step 1: Reagent and Mobile Phase Preparation
Mobile Phase A (0.08 M Glycine Buffer): Dissolve 6.0 g of Glycine in 1000 mL of LC-MS grade water. Adjust the pH to 9.0 ± 0.05 using 1 N NaOH. Filter through a 0.22 μm hydrophilic PTFE membrane.
Mobile Phase B (Organic Modifier): Mix LC-MS grade Acetonitrile and Methanol in a 65:35 (v/v) ratio. Degas via ultrasonication for 10 minutes[1].
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in an 80:20 (v/v) ratio to prevent solvent shock upon injection.
Step 2: Sample and Standard Preparation
Standard Stock Solution: Accurately weigh 10 mg of Omeprazole reference standard and 1 mg of Impurity 7 reference standard. Dissolve in 10 mL of Diluent (sonicate for 5 minutes at 20°C).
Working Solution: Dilute the stock solution with Diluent to achieve a final target concentration of 600 μg/mL for Omeprazole and 3 μg/mL (0.5% specification limit) for Impurity 7[2].
Filtration: Pass the working solution through a 0.45 μm PVDF syringe filter prior to injection.
Step 3: Chromatographic Execution
Initiate the HPLC system using the parameters outlined in Table 1 and the gradient profile in Table 2 . Ensure the column is equilibrated with the initial mobile phase conditions for at least 20 column volumes until the baseline is stable.
Figure 2: Step-by-step chromatographic workflow for Omeprazole and Impurity 7 separation.
Quantitative Data & System Suitability
To ensure the method acts as a self-validating system, System Suitability Testing (SST) must be performed prior to sample analysis. The parameters below reflect the expected chromatographic behavior driven by the optimized high-pH gradient[1][2].
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Causality / Rationale
Column
High-pH Stable C18 (50 mm × 4.6 mm, 2.6 μm)
Resists silica dissolution at pH > 8.0; SPP technology ensures high efficiency at lower backpressures.
Mobile Phase A
0.08 M Glycine Buffer (pH 9.0)
Maintains Omeprazole in a stable, deprotonated state to prevent on-column sulfenamide formation.
Mobile Phase B
Acetonitrile : Methanol (65:35 v/v)
Methanol enhances hydrogen-bonding selectivity for structurally similar impurities.
Flow Rate
0.8 mL/min
Balances optimal linear velocity with system backpressure constraints.
Column Temp
35 °C
Reduces mobile phase viscosity and improves mass transfer kinetics.
Detection
UV at 305 nm
Maximizes signal-to-noise ratio for the benzimidazole chromophore, minimizing excipient interference.
Table 2: Gradient Elution Profile
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Phase
0.0
100
0
Isocratic Hold (Equilibration)
1.0
100
0
Isocratic Hold
11.8
92
8
Shallow Gradient (Polar Impurities)
23.3
75
25
Mid-Gradient
30.5
60
40
Target Elution Window
37.7
30
70
Column Wash
45.0
100
0
Re-equilibration
50.0
100
0
End of Run
Table 3: Expected System Suitability & Performance Data
Analyte
Approx. RT (min)
Relative RT (RRT)
Resolution ()
Tailing Factor ()
Omeprazole
24.50
1.00
N/A
1.2
Impurity 7
21.99
~0.89
> 2.0
1.2
(Note: A resolution (
) of > 1.5 between all adjacent peaks is the critical self-validating metric indicating successful method execution).
References
[1] Title: Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations - PMC
Source: nih.gov
URL:
[3] Title: Determination of Omeprazole and Related Compounds
Source: sigmaaldrich.com
URL:
[2] Title: (PDF) Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations - ResearchGate
Source: researchgate.net
URL:
Application Note: High-Resolution Determination of Omeprazole Impurity 7 in Pharmaceutical Dosage Forms by Stability-Indicating RP-HPLC
Abstract This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Omeprazole Impur...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Omeprazole Impurity 7 (CAS No: 1346649-67-9) in pharmaceutical dosage forms. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing of Omeprazole. The described protocol provides excellent separation of Omeprazole from its key process-related and degradation impurities, including the non-pharmacopoeial Impurity 7. The causality behind the selection of critical method parameters is discussed, and the protocol is presented as a self-validating system, grounded in established scientific principles and regulatory guidelines.
Introduction: The Rationale for Impurity Profiling
Omeprazole, a proton pump inhibitor, is widely prescribed for the treatment of acid-related gastrointestinal disorders.[1] Like any active pharmaceutical ingredient (API), its purity profile is a critical quality attribute that directly impacts safety and efficacy. During synthesis and upon storage, various related substances, including process impurities and degradation products, can arise.[2] Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over these impurities.[3]
Omeprazole Impurity 7, chemically identified as 2-(5-Methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one, is a potential non-pharmacopoeial impurity that requires vigilant monitoring.[4][5] Its presence can be indicative of side reactions or degradation pathways that are not covered by standard compendial methods. Therefore, a highly specific and sensitive analytical method is imperative for its detection and quantification.
This guide details a method developed and validated based on Quality by Design (QbD) principles, ensuring robustness and reliability for routine analysis in a quality control environment.[4] The method is capable of separating Omeprazole from a comprehensive list of eleven related substances, ensuring the specificity required for stability-indicating assays.[4][6]
Experimental Workflow and Causality
The analytical workflow is designed to ensure accurate and reproducible quantification of Impurity 7. The choice of a reversed-phase HPLC method with a C18 column is predicated on the non-polar to moderately polar nature of Omeprazole and its impurities. A gradient elution is employed to achieve optimal resolution between the main analyte peak and the numerous, chemically similar impurities within a reasonable run time. The high pH of the mobile phase is a critical parameter, as Omeprazole's stability and chromatographic behavior are pH-dependent; a basic environment prevents on-column degradation and ensures good peak shape for the basic analytes.
Caption: Experimental Workflow for Omeprazole Impurity 7 Analysis
Detailed Protocols
Materials and Reagents
Omeprazole Reference Standard (CRS) and pharmaceutical dosage forms (enteric-coated pellets).
Omeprazole Impurity 7 Reference Standard (e.g., from Sriramchem, CAS No: 1346649-67-9).[7]
Acetonitrile (HPLC grade).
Methanol (HPLC grade).
Glycine (Analytical grade).
Sodium Hydroxide (Analytical grade).
Purified water (Milli-Q or equivalent).
0.45 µm PVDF hydrophilic membrane filters.
Instrumentation and Chromatographic Conditions
The method was developed on an HPLC system equipped with a quaternary solvent manager, a sample manager, and a photodiode array (PDA) detector.[8]
Parameter
Specification
Causality / Rationale
Column
Thermo Accucore C18 (50 mm × 4.6 mm, 2.6 µm)
The superficially porous particle (pellicular) C18 column provides high efficiency and resolution at lower backpressures, suitable for separating closely eluting impurities.[4]
Mobile Phase A
0.08 M Glycine buffer pH 9.0 : Acetonitrile (95:05, v/v)
A high pH buffer is essential for the stability of Omeprazole and to ensure good peak shape for basic compounds. Glycine is an effective buffer in this pH range.[4]
Mobile Phase B
Acetonitrile : Methanol (65:35, v/v)
A strong organic mobile phase for eluting the analytes from the reversed-phase column. The combination of acetonitrile and methanol can fine-tune selectivity.[4]
Flow Rate
0.8 mL/min
An optimized flow rate to ensure good separation within a short analysis time without generating excessive backpressure.[4]
Gradient Program
See Table 2
A gradient program is necessary to resolve all eleven impurities from the main Omeprazole peak with varying polarities.[4]
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times and peak shapes. This temperature was identified as optimal through DOE studies.[6]
Detection Wavelength
305 nm
This wavelength provides good sensitivity for Omeprazole and its related impurities, allowing for their detection at low levels.[4]
Injection Volume
10 µL
A standard injection volume for modern HPLC systems that balances sensitivity with potential column overload.
Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of Glycine in purified water to make a 0.08 M solution. Adjust the pH to 9.0 with a Sodium Hydroxide solution. Mix 950 mL of this buffer with 50 mL of Acetonitrile.
Standard Solution (Impurity 7): Accurately weigh and dissolve an appropriate amount of Omeprazole Impurity 7 reference standard in the diluent to obtain a known concentration (e.g., 1.5 µg/mL).
Test Solution: Accurately weigh and transfer Omeprazole pellets equivalent to 60 mg of Omeprazole into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to dissolve. Dilute to volume with the diluent. This yields a final concentration of 600 µg/mL of Omeprazole.[4] Filter the solution through a 0.45 µm PVDF filter before injection.
Spiked Specificity Solution: Prepare a test solution as described above and spike with a known concentration of Impurity 7 and other known Omeprazole impurities (at approximately the 0.5% level relative to the Omeprazole concentration) to demonstrate specificity.[4]
Method Validation and System Suitability
The analytical method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[9]
System Suitability Test (SST)
Before commencing any analysis, the chromatographic system must meet predefined suitability criteria. This is typically assessed by injecting a solution containing Omeprazole and its critical impurities.
Parameter
Acceptance Criteria
Rationale
Tailing Factor (Asymmetry)
≤ 2.0 for the Omeprazole peak
Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N)
≥ 2000 for the Omeprazole peak
Demonstrates column efficiency and good chromatographic performance.
Resolution (Rs)
≥ 1.5 between Impurity 7 and adjacent peaks
Confirms that Impurity 7 is adequately separated from other components for accurate quantification.
% RSD of Peak Areas
≤ 5.0% for six replicate injections
Indicates the precision of the HPLC system.
Validation Parameters
The method was validated for specificity, linearity, accuracy, precision, and robustness.[4][6]
Parameter
Summary of Results
ICH Guideline Reference
Specificity
The method demonstrated excellent specificity. No interference from excipients was observed. All impurities, including Impurity 7, were well-resolved from the Omeprazole peak and each other in the spiked sample. Forced degradation studies showed that degradation products did not co-elute with Impurity 7.[2]
The method was found to be linear over a concentration range from the Limit of Quantification (LOQ) to 150% of the specification limit for Impurity 7, with a correlation coefficient (r²) > 0.999.
The Relative Standard Deviation (%RSD) for the area of Impurity 7 was found to be less than 2.0% for both repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
Limit of Detection (LOD) & Limit of Quantification (LOQ)
The LOQ for Impurity 7 was established with a signal-to-noise ratio of approximately 10:1, and the LOD was established with a ratio of 3:1. These values demonstrate the high sensitivity of the method.
The method was shown to be robust with respect to minor variations in mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min), with no significant impact on the resolution of Impurity 7.[4]
The RP-HPLC method detailed in this application note is a simple, rapid, specific, and robust protocol for the determination of Omeprazole Impurity 7 in pharmaceutical dosage forms. The method has been thoroughly validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis and stability studies. By providing a reliable tool for monitoring this non-pharmacopoeial impurity, this method contributes to ensuring the overall quality, safety, and efficacy of Omeprazole products.
References
Reddy, Y. R., Kumar, K. K., Kumar, M. P., & Mukkanti, K. (2013). Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. Scientia Pharmaceutica, 81(4), 997–1010. Available from: [Link]
(2013). Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. ResearchGate. Available from: [Link]
European Pharmacopoeia Commission. (2010). Omeprazole. In European Pharmacopoeia (7th ed.). Council of Europe. Available from: [Link]
Reddy, Y. R., Kumar, K. K., Kumar, M. P., & Mukkanti, K. (2013). Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. PubMed. Available from: [Link]
Satyanarayana, P. V., & Kumar, T. R. (2014). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. ResearchGate. Available from: [Link]
Rao, D. D., Satyanarayana, N. V., & Reddy, A. M. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Scientia Pharmaceutica, 80(2), 321–337. Available from: [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]
Gharge, V., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Bio Integration. Available from: [Link]
Iuga, C., Bojiță, M., & Leucuța, S. E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 534-541. Available from: [Link]
Schmidt, A. H., & Stanic, M. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar-Institute. Available from: [Link]
Veeprho. (n.d.). Omeprazole Impurities and Related Compound. Available from: [Link]
Flor, S., et al. (2010). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. ResearchGate. Available from: [Link]
Agilent Technologies. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Available from: [Link]
Pharmaffiliates. (n.d.). 2-(5-Methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one. Available from: [Link]
PubChem. (n.d.). 2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole. Available from: [Link]
Yoshikawa, N., et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. Available from: [Link]
Application Note: Rapid UPLC-PDA Parameters for the Robust Analysis of Omeprazole Impurity 7
Introduction & Mechanistic Insights Omeprazole is a potent proton-pump inhibitor (PPI) widely prescribed for the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. Due to its unique substituted benzim...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Insights
Omeprazole is a potent proton-pump inhibitor (PPI) widely prescribed for the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. Due to its unique substituted benzimidazole structure, omeprazole is highly susceptible to degradation in acidic environments, necessitating stringent analytical controls for its related substances.
Among its complex degradation profile, Omeprazole Impurity 7 (CAS No: 1346649-67-9), chemically identified as 2-(5-methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one, is a critical quality attribute (CQA) that must be rigorously monitored during API synthesis, formulation, and stability testing[1][2].
Causality in Method Design: The "Why" Behind the Parameters
Historically, HPLC methods for omeprazole and its impurities have suffered from poor peak shapes, excessive run times (>40 minutes), and co-elution issues[3]. As a Senior Application Scientist, I design methods based on the fundamental physicochemical properties of the analyte:
pH-Dependent Ionization & Column Selection: Omeprazole is an amphoteric molecule with a pKa of approximately 4.0. At lower pH ranges (2.0–6.0), the molecule is partially protonated. This mixed ionization state leads to secondary interactions with residual silanols on traditional stationary phases, causing severe peak tailing. By elevating the mobile phase pH to 8.0 (using an ammonium bicarbonate buffer), both omeprazole and Impurity 7 are maintained in a consistent, deprotonated state. This necessitates the use of a high-pH stable stationary phase—specifically, Ethylene Bridged Hybrid (BEH) silica technology—which prevents the dissolution of the silica bed while delivering sharp, symmetrical peaks[4].
Sub-2-Micron Particle Dynamics: Transitioning from traditional HPLC (5 µm particles) to UPLC (1.7 µm particles) exponentially increases theoretical plate counts. This allows for the baseline resolution of structurally similar compounds, like Impurity 7, from the main API peak in a fraction of the time[3].
Alkaline Diluent for Sample Stability: Omeprazole degrades rapidly in acidic aqueous solutions. Therefore, the sample diluent must be slightly alkaline and samples must be protected from light to prevent in-situ degradation during the sequence run[5].
Experimental Protocols: Step-by-Step Methodology
Materials and Reagents
Standards: Omeprazole API Reference Standard; Omeprazole Impurity 7 Reference Standard (CAS: 1346649-67-9)[1].
Solvents: LC-MS Grade Acetonitrile (MeCN); Ultra-pure water (18.2 MΩ·cm).
Crucial Note: All preparations must be performed in amber volumetric flasks to prevent photodegradation.
Diluent Preparation: Prepare a mixture of 10 mM Ammonium Bicarbonate buffer (pH 8.0) and Acetonitrile in an 80:20 (v/v) ratio. Sonicate for 5 minutes to degas.
Standard Solution (Impurity 7): Accurately weigh 2.0 mg of Omeprazole Impurity 7 reference standard into a 100 mL amber volumetric flask. Dissolve and make up to volume with the diluent (Stock: 20 µg/mL). Further dilute 1.0 mL of this stock to 10 mL with diluent to achieve a final working concentration of 2.0 µg/mL.
Sample Solution (API): Accurately weigh 20.0 mg of the Omeprazole sample into a 10 mL amber volumetric flask. Add 5 mL of diluent, sonicate for 2 minutes to ensure complete dissolution, and make up to the mark with diluent (Final concentration: 2.0 mg/mL).
System Suitability Solution (SST): Prepare a resolution mixture containing 2.0 mg/mL Omeprazole API and 2.0 µg/mL of Impurity 7 in the diluent[5].
Ensures complete deprotonation of the benzimidazole ring.
Mobile Phase B
Acetonitrile (100%)
Provides optimal elution strength and low UV cutoff.
Flow Rate
0.4 mL/min
Optimal linear velocity for 2.1 mm ID sub-2-µm columns.
Column Temp.
40°C
Reduces mobile phase viscosity, lowering system backpressure.
Detection
PDA at 280 nm (Monitor 200–400 nm)
280 nm provides the best signal-to-noise ratio for the thio-ketone chromophore of Impurity 7.
Injection Vol.
2.0 µL
Prevents column overloading while maintaining trace-level sensitivity.
Table 2: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
90
10
Initial
1.0
90
10
6 (Linear)
6.0
40
60
6 (Linear)
8.0
40
60
6 (Linear)
8.1
90
10
6 (Linear)
10.0
90
10
Re-equilibration
Analytical Workflow Visualization
Fig 1: UPLC-PDA analytical workflow for the rapid quantification of Omeprazole Impurity 7.
Results & System Suitability (Self-Validating Criteria)
A robust analytical method must be a self-validating system. Prior to quantifying Impurity 7 in unknown batches, the system suitability solution must be injected to confirm that the chromatographic environment is performing within strict tolerances[6].
If the criteria in Table 3 are met, the analyst can trust that the high-pH gradient has successfully mitigated silanol interactions and that the resolving power of the 1.7 µm particles is sufficient for accurate integration.
Table 3: System Suitability Criteria
Parameter
Acceptance Criteria
Scientific Rationale
Resolution (Rs)
Rs ≥ 2.5 (between API and Impurity 7)
Ensures baseline separation, preventing integration errors from peak overlap[6].
Tailing Factor (T)
T ≤ 1.5 for Impurity 7
Confirms the absence of secondary interactions and validates column health.
Injection Precision
%RSD ≤ 5.0% (n=6 injections)
Validates the mechanical stability of the autosampler and detector response.
Signal-to-Noise (S/N)
S/N ≥ 10 at LOQ level
Guarantees reliable, reproducible quantification at trace impurity levels[6].
References
Low Level Quantification of Potential Genotoxic Impurity in Omeprazole Drug Substance by UPLC. Der Pharma Chemica.
[4] Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar Institute. 4
[3] Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework. LCGC International. 3
[1] Omeprazole Impurity 7 | CAS No: 1346649-67-9. Aquigen Bio Sciences. 1
Preparation of Omeprazole impurity 7 reference standard solution
Application Note: Preparation and Validation of Omeprazole Impurity 7 Reference Standard Solution Introduction & Scope Omeprazole is a widely prescribed proton pump inhibitor, but its benzimidazole core is inherently uns...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation and Validation of Omeprazole Impurity 7 Reference Standard Solution
Introduction & Scope
Omeprazole is a widely prescribed proton pump inhibitor, but its benzimidazole core is inherently unstable under acidic conditions and actinic light exposure[1]. During synthesis, formulation, and storage, various degradation products and related substances are formed. Omeprazole Impurity 7 (CAS 1346649-67-9) is a fully characterized reference standard critical for analytical method development, method validation (AMV), and quality control (QC) applications[2]. This application note details a robust, self-validating protocol for preparing a stable reference standard solution of Omeprazole Impurity 7 for HPLC and LC-MS analysis.
Chemical Profile & Quantitative Data
Understanding the physicochemical properties of the analyte is the first step in designing a reliable preparation workflow.
Table 1: Chemical Identity and Properties of Omeprazole Impurity 7
Soluble in Methanol, Acetonitrile, and Alkaline aqueous buffers (pH > 8.0)[1]
Storage Condition
2–8°C, protect from light
Mechanistic Insights: The Causality of Protocol Design
A protocol is only as reliable as the scientific rationale behind it. The following principles govern this workflow:
Alkaline Diluent Selection: Omeprazole and its derivatives undergo rapid acid-catalyzed degradation, forming colored sulfenamide complexes[1]. To prevent in-situ degradation during sample preparation, the diluent must maintain a pH above 8.0. A mixture of 0.01 M sodium borate buffer (pH ~9.2) and acetonitrile is highly recommended to ensure molecular stability[1][4].
Organic Modifier (Acetonitrile): Impurity 7 contains a hydrophobic carbonothioyl group. Acetonitrile provides the necessary solvation power to fully dissolve the standard without causing precipitation when mixed with the aqueous buffer.
Actinic Light Protection: The conjugated pi-system of the benzimidazole and pyridine rings makes the compound susceptible to photo-oxidation. All preparations must be conducted using amber volumetric flasks[5].
Controlled Sonication: Excessive heat generated during prolonged sonication can induce thermal degradation. Sonication must be strictly time-bound (5-10 minutes) and temperature-controlled (<25°C).
Workflow Visualization
Caption: Workflow for the preparation and self-validation of Omeprazole Impurity 7 standard solution.
Step-by-Step Methodology
5.1. Preparation of Diluent
Accurately weigh 3.81 g of sodium borate decahydrate and dissolve it in 1000 mL of HPLC-grade water to prepare a 0.01 M sodium borate buffer[4].
Mix the sodium borate buffer with HPLC-grade Acetonitrile in an 80:20 (v/v) ratio[1].
Degas the mixture using a vacuum filtration assembly (0.45 µm membrane) or an ultrasonic bath for 5 minutes.
5.2. Preparation of Stock Solution (1.0 mg/mL)
Equilibrate the Omeprazole Impurity 7 reference standard vial to room temperature in a desiccator for 30 minutes prior to opening to prevent moisture condensation.
Using a calibrated analytical microbalance, accurately weigh 10.0 mg of Omeprazole Impurity 7.
Transfer the powder quantitatively into a 10 mL amber volumetric flask.
Add approximately 6 mL of the prepared diluent.
Sonicate the flask in a temperature-controlled ultrasonic bath (<25°C) for 5 to 10 minutes until complete dissolution is achieved.
Allow the solution to return to room temperature, then make up the volume to the mark with the diluent. Mix thoroughly by inversion.
5.3. Preparation of Working Standard Solution (10 µg/mL)
Pipette 1.0 mL of the Stock Solution into a 100 mL amber volumetric flask.
Dilute to volume with the diluent and mix well.
Filter the solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial. Critical Step: Discard the first 1-2 mL of the filtrate to saturate any non-specific binding sites on the filter membrane and ensure concentration accuracy.
Self-Validating System (System Suitability Testing)
To ensure the integrity of the prepared solution and the analytical system, the protocol mandates the following self-validating sequence prior to sample analysis[1][5]:
Blank Injection: Inject the diluent. Acceptance Criteria: No interfering peaks at the retention time of Impurity 7.
Precision Check: Inject the 10 µg/mL working standard solution five consecutive times. Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%.
Peak Symmetry (Tailing Factor): Evaluate the peak shape of Impurity 7. Acceptance Criteria: Tailing factor (T) ≤ 1.5.
Solution Stability: Re-inject the standard solution after 24 hours of storage at 2–8°C. Acceptance Criteria: The assay difference must be ≤ 2.0% compared to the initial injection, confirming the absence of degradation.
Recommended HPLC Conditions
For optimal resolution of Omeprazole Impurity 7 from the API and other related compounds, the following chromatographic conditions are recommended based on established pharmacopeial and literature methods[1][5]:
Table 2: Recommended HPLC Parameters
Parameter
Specification
Column
C18 (e.g., 150 mm × 4.6 mm, 5 µm)
Mobile Phase A
0.01 M Sodium Phosphate buffer (pH 7.6)
Mobile Phase B
Acetonitrile : Methanol (85:15 v/v)
Elution Mode
Gradient
Flow Rate
1.0 mL/min
Detection Wavelength
280 nm / 305 nm
Column Temperature
30°C
Injection Volume
10 µL
References
[5] Title: USP-NF Omeprazole Delayed-Release Capsules 2025. Source: United States Pharmacopeia (USP). URL: [Link]
[1] Title: Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole. Source: Semantic Scholar (Sci Pharm. 2013; 81: 1043–1056). URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution RP-HPLC Protocol for the Elution of Omeprazole Impurity 7
Executive Summary
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for the specific elution and quantification of Omeprazole Impurity 7 (CAS 1346649-67-9). While Omeprazole impurity profiling is well-documented in pharmacopoeias (EP/USP), "Impurity 7" represents a specific non-pharmacopoeial structural analog often encountered during forced degradation or detailed stability studies.
This guide addresses the core challenges of separating Impurity 7: its structural similarity to the parent compound and its sensitivity to mobile phase pH. The protocol utilizes a pH-stable phosphate buffer system combined with a gradient elution strategy to ensure baseline resolution (
) from the active pharmaceutical ingredient (API) and other known related substances (Impurities A, B, D, and E).
Target Analyte Profile
To ensure scientific precision, we define the target analyte based on the most common reference standard designation used in high-purity chemical catalogs (e.g., Chemicea, Clearsynth).
Keto-thione derivative; distinct H-bonding potential; elutes later than API in standard RP systems.
Critical Note: Nomenclature for "Impurity 7" varies by vendor. This protocol targets the structure associated with CAS 1346649-67-9 .[1] Researchers should verify the Certificate of Analysis (CoA) of their specific standard.
Scientific Rationale & Method Design
The pH Dilemma
Omeprazole is an acid-labile proton pump inhibitor (PPI). At acidic pH (< 6.0), it degrades rapidly, causing artifactual peaks that interfere with impurity quantification.
Solution: We employ a mobile phase pH of 7.6 . At this pH, Omeprazole is stable, and the ionization of the benzimidazole moiety is suppressed, improving peak shape.
Stationary Phase Selection
Impurity 7 contains a thione/ketone motif, making it slightly more hydrophobic than the sulfoxide parent.
Choice:C8 (Octylsilane) column is preferred over C18 for this specific separation. C8 offers faster mass transfer and slightly different selectivity that often resolves the "critical pair" (Omeprazole vs. Impurity 7) better than the highly retentive C18, which can lead to excessive broadening of late-eluting impurities.
Mobile Phase Composition
Buffer: Phosphate buffer is chosen for its high buffering capacity at pH 7.6.
Organic Modifier: Acetonitrile (ACN) is selected over Methanol due to its lower viscosity (lower backpressure) and sharper peak shapes for nitrogen-containing heterocycles.
Experimental Protocol
Reagents & Equipment
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).
Column: Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) or equivalent.
This gradient is designed to elute the polar degradants early, retain the API, and then ramp up to elute the hydrophobic Impurity 7.
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.0
85
15
Initial Equilibration
10.0
70
30
Elution of early impurities (A, B)
20.0
50
50
Elution of Omeprazole (API)
25.0
20
80
Elution of Impurity 7
28.0
20
80
Wash
29.0
85
15
Return to Initial
35.0
85
15
Re-equilibration
Visualization: Method Development & Logic
The following diagram illustrates the decision matrix used to arrive at this specific protocol, highlighting the critical control points for separating Impurity 7.
Figure 1: Decision tree for selecting mobile phase parameters based on analyte stability and hydrophobicity.
System Suitability & Validation Criteria
To ensure the trustworthiness of the data generated using this protocol, the following System Suitability Testing (SST) criteria must be met before routine analysis.
Parameter
Acceptance Criteria
Rationale
Resolution ()
> 2.0 between Omeprazole and Impurity 7
Ensures accurate integration without peak overlap.
Tailing Factor ()
0.8 < < 1.5
Indicates neutral pH control is effective; prevents integration errors.
Theoretical Plates ()
> 5000
Ensures column efficiency is maintained.
% RSD (Area)
< 2.0% (n=6 injections)
Verifies system precision.
Troubleshooting Guide
Issue: Peak Tailing for Impurity 7.
Cause: Secondary silanol interactions.
Fix: Ensure the column is "Base Deactivated" (e.g., Agilent Eclipse or Waters Symmetry). Increase buffer concentration to 25 mM if necessary.
Issue: Co-elution of Impurity 7 with API.
Cause: Gradient slope too shallow.
Fix: Decrease the %B at 20 minutes to 45%, forcing the API to elute slightly later, or flatten the gradient between 20-25 minutes.
Issue: "Ghost" Peaks.
Cause: Degradation of Omeprazole in the autosampler.
Fix: Ensure the sample diluent is alkaline (dissolve sample in 0.01 M Borax or dilute Ammonia solution, not pure ACN or Water).
References
United States Pharmacopeia (USP) . Omeprazole Monograph: Organic Impurities. USP-NF 2023.
European Pharmacopoeia (Ph. Eur.) . Omeprazole: Related Substances. 10th Edition.
Chemicea Pharmaceuticals . Omeprazole Impurity 7 Reference Standard (CAS 1346649-67-9).[1][3]
Sigma-Aldrich . Determination of Omeprazole and Related Compounds Application Note.
ResearchGate . Development of a validated RP-HPLC method for separation of Omeprazole impurities.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Peak Tailing of Omeprazole Impurity 7
Case ID: OMP-IMP7-TAIL
Status: Open
Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Triage
User Issue: Significant peak tailing (
) observed for "Impurity 7" during Omeprazole related substances analysis.
Chemical Context: Omeprazole and its impurities (e.g., Sulfone, N-Methyl derivatives) contain nitrogenous heterocycles (pyridine and benzimidazole rings).[1] These are Lewis bases. "Impurity 7" (often identified in vendor catalogs as N-methyl or Sulfone analogs like CAS 1346649-67-9) typically possesses basic moieties that interact with residual silanols on silica columns, causing tailing.[1]
Quick Diagnostic Table
Before altering the chemistry, rule out physical causes.
Symptom
Probable Cause
Immediate Action
All peaks tail
Column Void / Bed Collapse
Reverse flush column (if permitted) or replace.[1]
All peaks tail
Extra-column Volume
Check tubing length/ID from column to detector.
Only Impurity 7 tails
Secondary Silanol Interactions
Chemistry Issue. Proceed to Section 3.
Split peak
Solvent Mismatch
Ensure sample diluent matches initial mobile phase strength.
To fix the problem, you must understand the molecular interaction. Omeprazole impurities are often weak bases.
The Analyte: At typical HPLC pH (pH 7.0–8.0), the pyridine nitrogen of Omeprazole species is uncharged (pKa ~4.0). However, specific impurities (like N-alkylated isomers) may have higher basicity or permanent dipoles.[1]
The Column: Silica supports have residual silanol groups (
).[1] These are weakly acidic (pKa ~3.5 – 4.5).[1]
The Interaction: If the mobile phase pH is near the silanol pKa, the silanols ionize (
).[1] The basic nitrogen on Impurity 7 interacts ionically with these negative sites. This "drag" causes the tail.
Troubleshooting Q&A (Chemistry Optimization)
Q1: I am using a standard C18 column. Why is this specific impurity tailing while Omeprazole is fine?
A: "Impurity 7" likely has a higher pKa or different steric accessibility to silanols than the parent drug. Standard C18 columns (unless "end-capped") have exposed silanols.[1]
Solution: Switch to a Base-Deactivated Silica (BDS) or a heavily End-capped column (e.g., Inertsil ODS-3, Zorbax Eclipse Plus, or Waters Symmetry).[1] These columns have chemically bonded groups blocking the silanols.
Q2: My mobile phase is Phosphate Buffer pH 7.6. Should I change it?
A: pH 7.6 is standard for Omeprazole stability (it degrades in acid).[1] However, at pH 7.6, silica dissolves slowly, exposing more silanols over time.
Adjustment: Ensure your buffer concentration is adequate (at least 20-25 mM). Higher ionic strength suppresses the ionic double layer, reducing the interaction between the impurity and the silanol.
Warning: Do not exceed pH 8.0 on standard silica columns.
Q3: Can I add a "Silanol Blocker"?
A: Yes. This is the most effective "rescue" technique without changing the column.
Protocol: Add Triethylamine (TEA) to the mobile phase (typically 0.1% to 0.5%).[1]
Mechanism: TEA is a stronger base than Impurity 7.[1] It saturates the active silanol sites, effectively "capping" them so Impurity 7 elutes without drag.
Note: If using TEA, you must adjust the pH after adding the amine.
Q4: The peak is tailing AND broad. Is it the diluent?
A: If you dissolve the sample in 100% Methanol or Acetonitrile but your initial gradient is 80% Water, the strong solvent carries the analyte too fast through the column head, causing "fronting" that looks like tailing or band broadening.
Fix: Dissolve the sample in the mobile phase (or a mix of Water:Organic 80:20). Use a small amount of 0.1M NaOH if needed for solubility, then dilute with buffer.
Recommended Rescue Protocol
If the standard monograph method fails, implement this robust "High pH/Hybrid" protocol. This uses a hybrid column that survives high pH, ensuring both silanols and basic impurities are deprotonated (neutral), eliminating the interaction.
United States Pharmacopeia (USP). Omeprazole Monograph: Organic Impurities.[1][3] USP-NF.[1] (Standard chromatographic parameters for Omeprazole). [1]
European Pharmacopoeia (Ph.[1][3][4] Eur.). Omeprazole: Related Substances.[1][][3][4][5][6][7][8] (Detailed impurity list A-I). [1]
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Guide on silanol interactions and tailing factors).
Dolan, J. W. "Peak Tailing and Column Aging."[1] LCGC North America, 2002.[1] (Classic troubleshooting regarding silica dissolution at pH > 7).
Chrom Tech. What Causes Peak Tailing in HPLC? (Overview of silanol and pH effects).
Disclaimer: "Impurity 7" is often a vendor-specific designation.[1] Ensure you verify the CAS number and chemical structure of your reference standard. If the impurity is an N-oxide or Sulfone, the protocols above regarding silanol suppression remain valid.
Technical Support Center: Chromatographic Resolution of Omeprazole and Impurity 7
Guide Objective: This technical guide provides in-depth troubleshooting strategies, experimental protocols, and expert insights for resolving the co-elution of Omeprazole and its process-related impurity, Omeprazole Impu...
Author: BenchChem Technical Support Team. Date: March 2026
Guide Objective: This technical guide provides in-depth troubleshooting strategies, experimental protocols, and expert insights for resolving the co-elution of Omeprazole and its process-related impurity, Omeprazole Impurity 7, during reversed-phase HPLC analysis. This resource is intended for analytical chemists, formulation scientists, and quality control professionals in the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: We are observing co-elution, or near co-elution, of Omeprazole and a key impurity identified as Impurity 7. What are the underlying chemical principles driving this separation challenge?
A1: The co-elution of Omeprazole and Omeprazole Impurity 7 is a common analytical challenge rooted in their structural similarity and physicochemical properties. Omeprazole is a weak base with a pKa of approximately 4.0. Its retention and ionization state are highly sensitive to the pH of the mobile phase.
Omeprazole Impurity 7 (CAS No. 1346649-67-9) has the molecular formula C₁₆H₁₅N₃O₂S.[1] While its exact public structure can be proprietary, related impurities often involve modifications to the benzimidazole or pyridine rings, which may only slightly alter the overall polarity and hydrophobicity compared to the parent Omeprazole molecule (C₁₇H₁₉N₃O₃S).[2] This subtle difference in structure means that under standard reversed-phase conditions, their partitioning behavior between the mobile and stationary phases can be nearly identical, leading to poor resolution. The key to resolving them lies in exploiting subtle differences in their ionization and interaction with the stationary phase, which can be modulated by adjusting chromatographic parameters.
Q2: What are the most critical HPLC method parameters to adjust for improving the resolution between Omeprazole and Impurity 7?
A2: To achieve separation, you must manipulate the selectivity (α) between the two peaks. The most impactful parameters to adjust are, in order of priority:
Mobile Phase pH: This is the most critical parameter. Since Omeprazole is a basic compound, operating at a pH near its pKa will result in an unstable retention time and poor peak shape. By increasing the mobile phase pH to a value at least 2 units above the pKa (e.g., pH > 6.0), you ensure that Omeprazole and its related basic impurities are in their neutral, un-ionized state. This leads to more stable retention and often enhances selectivity. The European Pharmacopoeia (EP) monograph for Omeprazole specifies a mobile phase pH of 7.6.[3][4] Studies have shown that using high-pH stable columns with mobile phases up to pH 10.65 can significantly improve the separation of Omeprazole and its related compounds.
Stationary Phase Chemistry: If pH adjustment is insufficient, changing the column is the next logical step. While a standard C18 column is a good starting point, alternative chemistries can offer different selectivity.
High-pH Stable C18: Columns specifically designed for high pH stability (e.g., Ascentis® Express C18 pH+, CORTECS C18+) are highly recommended as they allow for method development in the optimal pH range for Omeprazole without degrading the silica backbone.
C8 (Octyl) Column: A C8 column is less hydrophobic than a C18. This can alter retention times and may provide the necessary selectivity change to resolve the co-eluting pair. The EP method for Omeprazole Magnesium utilizes an octylsilyl silica gel column.[5]
Phenyl-Hexyl or Biphenyl Phases: These phases offer alternative π-π interaction capabilities, which can be effective if the impurity has a different aromatic character than Omeprazole.
Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can alter selectivity. ACN is generally a stronger solvent and provides different selectivity due to its dipole interactions, whereas methanol is a protic solvent that interacts differently with analytes. It is advisable to screen both solvents. A study by Sigma-Aldrich demonstrated successful separations using both acetonitrile and methanol with a high-pH mobile phase.
Gradient Profile: If using a gradient method, modifying the slope can improve resolution. A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) provides more time for the analytes to interact with the stationary phase, which can resolve closely eluting peaks.
Q3: My current method uses a phosphate buffer at pH 7.1, but resolution is still below the required minimum of 1.5. Can you provide a more robust starting method?
A3: Absolutely. Based on published application notes and pharmacopeial methods, a high-pH reversed-phase method is highly effective for Omeprazole and its impurities. The following protocol is a robust starting point that leverages a high-pH stable column to ensure reproducibility and column longevity.
This protocol is designed to provide excellent resolution for Omeprazole and its process-related impurities.
1. Chromatographic Conditions:
Parameter
Recommended Setting
Rationale
Column
Ascentis® Express 120Å C18 pH+ (e.g., 150 x 4.6 mm, 2.7 µm)
A superficially porous particle (SPP) column designed for high pH stability, providing high efficiency and durability.
Mobile Phase A
0.03% Ammonium Hydroxide in Water (pH ≈ 10.65)
Elevating the pH ensures Omeprazole is in its neutral form, improving peak shape and altering selectivity.
Mobile Phase B
Acetonitrile or Methanol
Start with Acetonitrile. If resolution is still insufficient, evaluate Methanol as it offers different selectivity.
Gradient Program
0-15 min: 20% to 55% B15-16 min: 55% to 20% B16-20 min: Hold at 20% B
A shallow gradient is crucial for separating closely eluting impurities. This can be further optimized.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
40 °C
Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. Some methods go up to 60 °C.
Detection
PDA/UV at 305 nm
Omeprazole and its impurities have a strong chromophore with maximum absorbance around this wavelength.[6]
Injection Volume
5 µL
Keep the injection volume small to prevent peak overload and band broadening.
2. Sample and Standard Preparation:
Diluent: A mixture of 50:50 Methanol:Water or Acetonitrile:Water is a suitable starting point.
Standard Solution: Prepare a solution of Omeprazole reference standard at approximately 0.2 mg/mL in the diluent.
Sample Solution: Prepare the sample containing Omeprazole and its impurities at a similar concentration in the diluent.
Spiked Suitability Solution: If a reference standard for Impurity 7 is available, prepare a solution of Omeprazole spiked with Impurity 7 (and other relevant impurities) at the specification level (e.g., 0.1%) to confirm resolution.
Troubleshooting and Optimization Workflow
If co-elution persists after implementing the recommended method, a systematic approach is necessary. The following workflow provides a logical sequence for troubleshooting.
Technical Support Center: Advanced Detection of Omeprazole Impurity 7
Executive Summary & Chemical Definition What is Omeprazole Impurity 7? Unlike the standard pharmacopoeial impurities (A through I) defined in EP/USP monographs, Impurity 7 typically refers to a specific degradation produ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Definition
What is Omeprazole Impurity 7?
Unlike the standard pharmacopoeial impurities (A through I) defined in EP/USP monographs, Impurity 7 typically refers to a specific degradation product found in reference standard catalogs (e.g., CAS 1346649-67-9 ).
Chemical Name: 2-(5-Methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one.[1]
Molecular Formula: C₁₆H₁₅N₃O₂S
Criticality: This impurity represents a structural rearrangement of the benzimidazole and pyridine moieties, often forming under specific stress conditions (thermal/acidic). Its detection is challenging due to potential co-elution with the main API peak and altered UV absorption profiles compared to the parent drug.
This guide addresses the low-level detection (<0.05%) of this impurity, focusing on overcoming matrix interference and enhancing signal-to-noise (S/N) ratios using LC-MS/MS and optimized UHPLC workflows.
Troubleshooting Guide: Frequently Asked Questions
Q1: I am observing significant peak tailing and co-elution of Impurity 7 with Omeprazole. How can I improve resolution?
Diagnosis:
Omeprazole is an acid-labile weak base (pKa ~4 and ~8.8). "Impurity 7" contains a pyridinone moiety, which alters its basicity. Tailing and co-elution usually stem from secondary silanol interactions or suboptimal pH control.
Corrective Action:
Switch to High-pH Mobile Phase: Omeprazole degrades rapidly in acidic media (pH < 6). Use a 10 mM Ammonium Bicarbonate (pH 8.5 - 9.0) buffer. This suppresses ionization of residual silanols on the column and keeps the API stable.
Column Selection: Move away from standard C18. Use a C18 Hybrid Particle (e.g., ethylene-bridged) or a Phenyl-Hexyl stationary phase. The Phenyl-Hexyl chemistry provides orthogonal selectivity via pi-pi interactions, which helps separate the pyridinone ring of Impurity 7 from the standard pyridine ring of Omeprazole.
Q2: My LOQ (Limit of Quantitation) is stuck at 0.1%. How do I achieve <0.05% sensitivity for trace analysis?
Diagnosis:
Standard UV detection (280 nm or 305 nm) is often insufficient for Impurity 7 at trace levels because the structural rearrangement (formation of the C=S and C=O bonds) shifts the chromophore, potentially reducing extinction coefficients at the API's max absorbance.
Corrective Action:
Transition to LC-MS/MS (Triple Quadrupole) using Multiple Reaction Monitoring (MRM).
Ionization: ESI Positive Mode.
Precursor Ion: [M+H]⁺ = 314.1 m/z (approximate, verify with exact mass 313.38).
Optimization: The pyridinone oxygen and thio-carbonyl are excellent proton acceptors. Use a divert valve to send the main Omeprazole peak to waste to prevent source contamination, switching to the MS only during the Impurity 7 elution window.
Q3: The impurity peak area varies significantly between injections. Is this a stability issue?
Diagnosis:
Yes. Omeprazole and its sulfur-containing impurities are sensitive to light and acidic solvents. If your diluent is acidic (e.g., 0.1% Formic Acid in water/MeOH), the sample is degrading in the vial.
Corrective Action:
Diluent: Use 50:50 Acetonitrile:10 mM Ammonium Bicarbonate (pH 9.0) . Never use pure water or acidic buffers as a diluent.
Temperature: Maintain the autosampler at 4°C .
Amber Glass: strictly use amber glassware to prevent photo-oxidation, which can convert sulfide bridges to sulfones or induce rearrangements.
This protocol is designed to achieve an LOQ of 0.01% (100 ppm) relative to the API.
A. Instrument Parameters
Parameter
Setting
System
UHPLC coupled to Triple Quadrupole MS
Column
Hybrid C18 or Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Column Temp
40°C
Flow Rate
0.4 mL/min
Injection Vol
2 - 5 µL (Low volume to prevent solvent effects)
B. Mobile Phase Composition
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.0 with Ammonium Hydroxide).
Mobile Phase B: Acetonitrile (LC-MS Grade).
C. Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
10
Initial Hold
1.0
10
Begin Elution
8.0
90
Ramp to elute hydrophobic impurities
10.0
90
Wash
10.1
10
Re-equilibration
13.0
10
End of Run
D. Mass Spectrometry (MRM) Settings
Source: ESI Positive
Capillary Voltage: 3.0 kV
Desolvation Temp: 450°C
Target MRM (Impurity 7): 314.1 → 198.1 (Quantifier), 314.1 → 151.1 (Qualifier). Note: Tune with authentic standard to confirm collision energies.
Visualizing the Workflow
The following diagram illustrates the decision matrix for method development when detecting low-level Omeprazole impurities.
Caption: Decision tree for optimizing sensitivity and selectivity for Omeprazole Impurity 7 analysis.
References
Molnar Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework. LCGC International. Retrieved from [Link]
National Institutes of Health (NIH). (2021). Innovation in Strategies for Sensitivity Improvement of Chromatography and Mass Spectrometry Based Analytical Techniques. Retrieved from [Link]
Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]
Technical Support Center: Troubleshooting Retention Time Stability for Omeprazole Impurity 7
Welcome to the Technical Support Center for Omeprazole Impurity 7. This specific related substance—chemically identified as 2-(5-methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one —presents uniqu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Omeprazole Impurity 7. This specific related substance—chemically identified as 2-(5-methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one —presents unique chromatographic challenges. Due to its complex thio-ketone and pyridine moieties, analysts frequently encounter retention time (RT) drift, peak tailing, and co-elution during High-Performance Liquid Chromatography (HPLC) method validation.
This guide provides researchers and drug development professionals with field-proven, self-validating troubleshooting protocols to stabilize the retention time and ensure analytical integrity.
Section 1: The Chemistry & Causality of RT Drift
Q1: Why does Omeprazole Impurity 7 exhibit significant retention time drift compared to other related substances?Expert Answer: The RT drift of Impurity 7 is fundamentally a thermodynamic and ionization issue. Omeprazole and its related benzimidazole derivatives are highly sensitive to pH fluctuations. Omeprazole has a pKa of approximately 4.0, meaning it remains predominantly protonated at low pH and progressively deprotonates as pH increases . Impurity 7 contains a highly polarizable carbonothioyl group and a pyridine nitrogen. If the mobile phase pH is near the pKa of these functional groups, even a 0.1 pH unit shift (caused by temperature changes or volatile buffer evaporation) alters the ratio of ionized to unionized molecules. This changes the analyte's hydrophobicity, causing unpredictable retention behavior on reversed-phase C18 columns.
Q2: How does stationary phase degradation contribute to this drift?Expert Answer: Standard silica-based C18 columns are generally stable only between pH 2 and 8. To maintain the unionized state of omeprazole and its basic impurities, methods often require a basic mobile phase (e.g., pH 7.6 to 10.65) . Continuous exposure to high pH dissolves the underlying silica support of standard columns, creating microscopic voids and exposing active silanol groups. These silanols undergo secondary cation-exchange interactions with the basic nitrogen of Impurity 7, leading to severe peak tailing and progressive RT shifts.
Section 2: Diagnostic Workflows
Q3: How do I systematically diagnose the root cause of my RT drift?Expert Answer: Do not change multiple variables at once. Implement the following self-validating diagnostic decision tree to isolate whether the issue is thermodynamic (temperature/pH), chemical (column degradation), or mechanical (pump proportioning).
Caption: Decision tree for diagnosing and resolving Impurity 7 RT drift.
Q4: What is the recommended HPLC protocol to ensure RT stability for Impurity 7?Expert Answer: To achieve a self-validating, robust separation, you must lock the ionization state of the analyte and protect the stationary phase. Recent Analytical Quality by Design (AQbD) approaches confirm that a strictly controlled pH of 7.6 is ideal for omeprazole related substances .
Step-by-Step Optimized Protocol:
Buffer Preparation: Prepare a 10 mM to 15 mM monobasic potassium phosphate buffer. Adjust the pH strictly to 7.6 ± 0.05 using 0.1 N Sodium Hydroxide. Causality: A 10+ mM concentration ensures sufficient buffering capacity to resist pH changes from sample injection or ambient CO₂ absorption over a 24-hour sequence.
Mobile Phase Composition: Use a volumetric ratio of 75% Buffer to 25% Acetonitrile (or Methanol) for an isocratic hold, or as Mobile Phase A in a gradient system .
Column Selection: Install a high-pH stable, hybrid-silica C18 column (e.g., 250 mm x 4.6 mm, 5 μm) designed to withstand pH up to 11. Causality: Hybrid particles prevent silica dissolution, eliminating secondary silanol interactions that cause RT drift and tailing .
Temperature Control: Set the column oven to 25 °C. Causality: Fluctuating laboratory temperatures alter mobile phase viscosity and analyte partitioning. Active thermostatting is non-negotiable.
Detection: Set the UV/PDA detector to 280 nm, which provides optimal signal-to-noise for the benzimidazole chromophore .
Quantitative Impact of Optimization:
The following table summarizes the expected chromatographic improvements when transitioning from a standard unbuffered method to the optimized protocol.
Parameter
Sub-Optimal Condition (Unbuffered/Low pH)
Optimized Condition (pH 7.6 Buffer + Hybrid C18)
Impact on Impurity 7
Mobile Phase pH
pH 6.5 (Water/ACN)
pH 7.6 (10 mM Phosphate Buffer)
Locks ionization; RT drift reduced from >2.0 min to <0.1 min.
Stationary Phase
Standard Silica C18
Hybrid Silica C18 (High-pH Stable)
Eliminates silanol interactions; Peak tailing reduced from 1.8 to 1.1.
Column Temp
Ambient (Fluctuating)
Thermostatted at 25 °C
Stabilizes partitioning thermodynamics; RSD of RT < 0.5%.
Sample Solvent
Acidic Diluent
Neutral/Basic Diluent
Prevents on-column degradation and ghost peaks.
Section 4: FAQs on Sample Preparation and Degradation
Q5: My Impurity 7 peak is stable, but I am seeing new "ghost peaks" and my sample solution is turning yellow. What is happening?Expert Answer: A color change from white/colorless to yellow or light-brown is a visual indicator of omeprazole degradation . Omeprazole and its related impurities are highly unstable in acidic solutions and degrade rapidly when exposed to heat and light . The "ghost peaks" are likely newly formed degradation products (such as omeprazole sulphone or sulphide) generated inside your sample vial.
Self-Validating Fix: Always prepare your sample and standard solutions in a slightly alkaline diluent (e.g., mobile phase buffered to pH 7.6) and store them in amber vials at 15 °C in the autosampler. A properly prepared solution should show no significant increase in percent impurity over a 24-hour period .
Q6: How can I definitively prove that a shifting peak is Impurity 7 and not a co-eluting degradation product?Expert Answer: Perform a Forced Degradation (Stress Testing) study . Subject the omeprazole API to acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), and photolytic stress. Inject the stressed samples alongside a certified reference standard of Omeprazole Impurity 7 (CAS: 1346649-67-9). By comparing the chromatographic profiles and utilizing a PDA detector to match UV spectra (or an MS detector for mass confirmation), you can definitively distinguish process-related Impurity 7 from transient degradation products.
References
Gharge, V. et al. "Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach." Bio Integration, ScienceOpen (2024).[Link]
Troubleshooting
Technical Support Center: Omeprazole Impurity 7 Recovery & Isolation
Current Status: Operational Topic: Troubleshooting Recovery Losses for Omeprazole Impurity 7 (Pyridine-Methyl Derivatives) Audience: Process Chemists, Analytical Scientists, R&D Leads Executive Summary: The Stability-Sol...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Troubleshooting Recovery Losses for Omeprazole Impurity 7 (Pyridine-Methyl Derivatives)
Audience: Process Chemists, Analytical Scientists, R&D Leads
Executive Summary: The Stability-Solubility Paradox
Welcome to the Technical Support Center. If you are experiencing low recovery (<50%) or degradation during the extraction of Omeprazole Impurity 7 , you are likely encountering a conflict between pH stability and partition coefficient (LogP) .
Technical Definition: In most synthesis and regulatory contexts, "Impurity 7" (often synonymous with Omeprazole Related Compound 7) refers to (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate (or its hydrochloride salt) [1, 2]. Alternatively, in specific degradation studies, it may refer to sulfated derivatives.
The Core Problem: This impurity contains a pyridine nitrogen (pKa ~4.0) and an ester/labile group.
Acidic Workup: Protonates the pyridine (making it water-soluble, leading to loss in the aqueous phase) and catalyzes hydrolysis.
Alkaline Workup: While necessary to extract the free base into organic solvents, high pH (>11) rapidly hydrolyzes the acetate ester or degrades the sensitive benzimidazole core if present in the matrix.
Module 1: Diagnostic & Troubleshooting Workflow
Before altering your protocol, use this logic gate to identify the root cause of your recovery loss.
Figure 1: Diagnostic logic tree for identifying whether recovery loss is due to phase distribution (solubility) or chemical degradation.
Module 2: The Science of Recovery (E-E-A-T)
1. The pH "Sweet Spot"
Omeprazole and its pyridine-based intermediates exhibit a U-shaped stability profile.
pH < 6.0: The pyridine nitrogen protonates. While this increases water solubility (bad for organic extraction), the real danger is the acid-catalyzed rearrangement mechanism. In the presence of the benzimidazole moiety, low pH triggers a reaction forming purple/black degradation products (sulfonamides) [3].
pH > 11.0: Strong bases attack the ester linkage in Related Compound 7 (Acetate), converting it to the alcohol form (Impurity A/E type), effectively "destroying" the target impurity you are trying to isolate.
Expert Recommendation: You must maintain a pH window of 8.0 – 9.5 . This ensures the pyridine is deprotonated (neutral, lipophilic) without triggering ester hydrolysis.
2. Solvent Selection Matrix
Choosing the right solvent is critical for maximizing the partition coefficient (
) of the impurity while minimizing water co-extraction.
Solvent
Polarity (Index)
Recovery Potential
Risk Factor
Recommendation
Dichloromethane (DCM)
3.1
High
Emulsion formation; Acidic stabilizers in DCM can trigger degradation.
Preferred. Must wash DCM with NaHCO₃ before use to remove HCl traces.
Ethyl Acetate
4.4
Medium
Hydrolysis risk; High water miscibility can drag salts into organic phase.
Use only if DCM is restricted. Dry heavily with Na₂SO₄.
Methyl tert-butyl ether (MTBE)
2.5
High
Low boiling point; Good for thermally unstable compounds.
Excellent alternative. Less prone to emulsions than DCM.
Chloroform
4.1
High
Photochemical instability (Phosgene formation).
Avoid. Omeprazole derivatives are photosensitive.
Module 3: Validated Recovery Protocol
Objective: Isolate Impurity 7 from a crude reaction mixture or mother liquor with >85% recovery.
Reagents Required:
Buffer: 0.1M Potassium Phosphate (dibasic), adjusted to pH 9.0.
Solvent: Dichloromethane (DCM), HPLC Grade, pre-washed with 5% NaHCO₃.
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
Step-by-Step Methodology:
Quenching/Preparation:
Cool the reaction mixture or sample to 2–5°C .
Why? Low temperature kinetically slows down both hydrolysis and rearrangement degradation pathways [4].
pH Adjustment (Critical Step):
Slowly add the pH 9.0 Phosphate Buffer to the aqueous sample.
Monitor pH continuously. Do not overshoot.
Target: pH 8.5 – 9.5.
Warning: Do not use strong NaOH; localized high pH will hydrolyze the acetate group.
Extraction:
Add cold DCM (Ratio 1:1 v/v).
Gently invert for 45 seconds. Do not shake vigorously to avoid stable emulsions common with pyridine derivatives.
Allow layers to settle for 5–10 minutes.
Phase Separation:
Collect the lower organic layer (DCM).
Re-extraction: Extract the aqueous layer twice more with fresh DCM.
Note: Impurity 7 is moderately polar; a single extraction often leaves ~20% in the aqueous phase. Three extractions typically yield >95% recovery.
Stabilization & Drying:
Combine organic layers.
Wash immediately with Brine (saturated NaCl) to remove residual water and stabilize the organic phase.
Dry over Na₂SO₄ for 10 minutes.
Evaporate at < 30°C under vacuum. Heat is the enemy.
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a purple ring in my flask during extraction. What happened?A: The "Purple Ring" indicates acid-catalyzed degradation. Your aqueous phase was likely too acidic (pH < 7) or your DCM contained stabilizer acid (HCl).
Fix: Pre-wash your DCM with bicarbonate solution and ensure your aqueous buffer capacity is high enough to maintain pH > 8.
Q2: My HPLC shows the impurity peak split or broadened after extraction.A: This often suggests the impurity has partially hydrolyzed (e.g., Acetate
Alcohol) or formed a salt.
Fix: Ensure your final evaporation temperature is low (<30°C). If using LC-MS, ensure your mobile phase pH is neutral to slightly alkaline (using Ammonium Bicarbonate) to prevent on-column degradation [5].
Q3: Can I use rotary evaporation to dry the sample?A: Yes, but strictly control the bath temperature.
Limit: Maximum 30°C.
Advice: Protect the flask from light (wrap in foil) during evaporation. Omeprazole derivatives are highly photosensitive [6].
Module 5: Degradation Pathway Visualization
Understanding the enemy is key to defeating it. The diagram below illustrates why pH control is the single most important factor in your recovery.
Figure 2: Chemical fate of Omeprazole Impurity 7 under varying pH conditions.
References
Axios Research. (2025). Omeprazole Related Compound 7 HCl - CAS 142913-07-3.[1][2] Retrieved from
Simson Pharma. (2025). Omeprazole Impurity 7 Structure and Identification. Retrieved from
National Institutes of Health (NIH). (2025). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. PMC. Retrieved from
BenchChem. (2025).[3][4] Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide. Retrieved from
ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole. Retrieved from
Mahidol University. (2025). Chemical stability and mechanism of degradation of omeprazole in solution. Retrieved from
Improving resolution between impurity 7 and other degradation products
Module: Resolving "Impurity 7" and Complex Degradation Critical Pairs Welcome to the Analytical Method Development Support Center. In stability-indicating HPLC/UHPLC workflows, chromatographers frequently encounter a "cr...
Author: BenchChem Technical Support Team. Date: March 2026
Module: Resolving "Impurity 7" and Complex Degradation Critical Pairs
Welcome to the Analytical Method Development Support Center. In stability-indicating HPLC/UHPLC workflows, chromatographers frequently encounter a "critical pair"—two compounds that elute so closely together that baseline resolution (
) is compromised. "Impurity 7" is a standard industry designation often used to represent a late-eluting, structurally similar degradation product (such as an oxidative dimer or a positional isomer) that stubbornly co-elutes with the Active Pharmaceutical Ingredient (API) or adjacent impurities.
This guide provides mechanistic troubleshooting steps, self-validating protocols, and fundamental chromatographic theory to help you achieve robust, reproducible separation.
Frequently Asked Questions (FAQs)
Q1: Why is Impurity 7 co-eluting with my main peak, and what is the most effective parameter to change?A: Co-elution occurs when the thermodynamic interactions of both compounds with the stationary and mobile phases are nearly identical. To fix this, you must understand the Fundamental Resolution Equation:
Where
is efficiency (plate count), is selectivity, and is the retention factor. While increasing column length improves , it only increases resolution by the square root of the length, leading to excessively long run times. According to fundamental optimization principles, improving selectivity () is the most mathematically powerful and economical way to resolve critical pairs[1]. You can alter by changing the mobile phase organic modifier (e.g., switching from Acetonitrile to Methanol to change hydrogen-bonding dynamics), adjusting the pH, or changing the stationary phase chemistry.
Q2: How does mobile phase pH affect the resolution of oxidative or dimeric degradation products?A: For dimeric impurities or oxidative degradation products—which often form the most difficult critical pairs—optimizing the mobile phase pH is a primary troubleshooting step[2]. The causality here lies in the ionization state of the molecules. If Impurity 7 has an ionizable functional group (e.g., a carboxylic acid or an amine) with a pKa slightly different from the API, adjusting the mobile phase pH to be exactly between their respective pKa values can force one molecule into an ionized (polar, fast-eluting) state while the other remains neutral (hydrophobic, highly retained).
Q3: I cannot change my mobile phase pH due to API stability. How can I use stationary phase chemistry to resolve the critical pair?A: If the mobile phase must remain static, you must exploit different intermolecular forces on the stationary phase. Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. If Impurity 7 is an aromatic degradant, switching to a Phenyl-Hexyl column introduces
(pi-pi) interactions. The electron-dense phenyl ring of the stationary phase will selectively retain molecules with differing degrees of aromaticity or electron-withdrawing groups, drastically altering without requiring complex mobile phase gradients.
Q4: How can I increase peak efficiency (
) to separate Impurity 7 without exceeding the pressure limits of my standard HPLC system?A: If selectivity () is optimized but baseline resolution is still slightly out of reach, you need sharper peaks. Instead of moving to sub-2 fully porous particles (which require UHPLC systems capable of >10,000 psi), you can transition to superficially porous (core-shell) particles. These particles feature a solid silica core with a porous outer layer, which minimizes the longitudinal diffusion and mass transfer terms of the van Deemter equation. This technology can significantly enhance efficiency () and improve the resolution of degradation products while maintaining standard HPLC backpressures[3].
Troubleshooting & Optimization Workflows
Decision tree for troubleshooting critical pair resolution.
Mechanistic interaction pathways for resolving Impurity 7.
Quantitative Data: Impact of Optimization Parameters
The following table summarizes a real-world optimization scenario where Impurity 7 (a dimeric degradant) co-eluted with the API. Notice how changing the stationary phase chemistry and organic modifier impacts the critical metrics.
A systematic Design of Experiments (DoE) approach is highly recommended for stability-indicating methods to ensure all degradation products are baseline resolved under various stress conditions[4]. This protocol establishes a self-validating framework to isolate Impurity 7.
Prerequisites:
Sample: API spiked with 0.15% Impurity 7 (or a forced degradation sample).
System: HPLC/UHPLC with Diode Array Detector (DAD).
Step 1: Establish the Design Space
Prepare Mobile Phase A (Aqueous): 10 mM Ammonium Acetate. Split into three distinct bottles and adjust to pH 3.0, pH 5.0, and pH 7.0 using Formic Acid or Ammonia.
Prepare Mobile Phase B (Organic): 100% Acetonitrile (ACN).
Prepare Mobile Phase C (Organic): 100% Methanol (MeOH).
Step 2: Execute the Screening Matrix
Program your chromatography data system to run the following broad gradients (5% to 95% Organic over 20 minutes) across the different variables:
Run 1: pH 3.0 Buffer + ACN
Run 2: pH 5.0 Buffer + ACN
Run 3: pH 7.0 Buffer + ACN
Run 4: pH 3.0 Buffer + MeOH
Run 5: pH 5.0 Buffer + MeOH
Run 6: pH 7.0 Buffer + MeOH
Step 3: Data Analysis & Causality Mapping
Extract the retention times (
) for the API and Impurity 7 across all 6 runs.
Calculate the selectivity (
) for each run.
Self-Validation Check: Identify the condition that yields an
. If no condition meets this, the method fails system suitability at this stage, and you must switch the stationary phase (e.g., to a Phenyl or Polar-Embedded column).
Step 4: Gradient Fine-Tuning
Once the optimal pH and modifier are selected (e.g., pH 5.0 + MeOH), flatten the gradient slope specifically around the elution time of Impurity 7.
If Impurity 7 elutes at 40% MeOH, adjust the gradient to hold at 35% MeOH for 5 minutes, then slowly ramp to 45% over 10 minutes.
Self-Validation Check: Inject the sample in triplicate. The method is considered validated for resolution if the critical pair maintains an
and a peak symmetry factor between 0.8 and 1.5 across all injections.
References
1 Fundamentals of Optimization - Wiley-VCH
Source: wiley-vch.de
URL:[Link]
Agilent AdvanceBio Peptide Plus Columns
Source: agilent.com
URL:[Link]
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products
Source: semanticscholar.org
URL:[Link]
Technical Support Center: Troubleshooting Variability in Omeprazole Impurity 7 Quantification
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical solutions to the common challenges encountered wh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical solutions to the common challenges encountered when quantifying Omeprazole impurity 7. As a Senior Application Scientist, my goal is to blend theoretical knowledge with field-proven experience to help you achieve accurate and reproducible results.
This guide is structured in a flexible question-and-answer format to directly address the specific issues you may face during your analytical workflow. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the principles at play.
Understanding the Challenge: The Nature of Omeprazole and Its Impurities
Omeprazole is a proton pump inhibitor that is notoriously unstable, particularly in acidic environments and when exposed to heat or light.[1] This inherent instability is a primary driver of variability in analytical results, as the active pharmaceutical ingredient (API) can degrade into a variety of impurities during sample preparation, storage, and even during the analytical run itself.
Omeprazole impurity 7, identified as 2-(5-methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one (CAS No: 1346649-67-9), is one of several potential related substances that must be carefully monitored.[2][3][4][5] Variability in its quantification can arise from a multitude of factors, from sample handling to chromatographic conditions.
Q1: I'm seeing significant variability in the peak area of Impurity 7 across different injections of the same sample. What are the most likely causes?
This is a classic and often frustrating issue. The root cause typically lies in the stability of your sample solution.
Core Insight: Omeprazole's rapid degradation at acidic or even near-neutral pH is the primary culprit.[6] If your sample diluent is not sufficiently alkaline, Omeprazole will degrade, and the profile of impurities, including Impurity 7, can change over time.
Troubleshooting Workflow:
Evaluate Your Sample Diluent: The pH of your sample solvent is critical. For Omeprazole, a basic pH is required to prevent degradation.[7] A commonly used and effective diluent is a buffered solution with a pH of 11.0.[8]
Assess Solution Stability: Perform a solution stability study. Prepare a sample and inject it at regular intervals (e.g., 0, 2, 4, 8, and 24 hours) while keeping it in the autosampler. A significant change in the impurity profile over time confirms instability.[9]
Control Temperature: Increased temperature accelerates decomposition.[10] Ensure your autosampler is temperature-controlled, ideally set to 4°C.
Q2: The peak for Impurity 7 is showing significant tailing. How can I improve the peak shape?
Peak tailing is a common problem when analyzing basic compounds like Omeprazole and its impurities on silica-based columns.[11]
Core Insight: Tailing is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the HPLC column's stationary phase.[12]
Troubleshooting Strategies:
Mobile Phase pH Adjustment: The most effective way to mitigate tailing for basic compounds is to use a high pH mobile phase. At a higher pH (e.g., >9), basic analytes are in their neutral form, which minimizes interactions with silanol groups.[1][6]
Column Selection:
High-pH Stable Columns: Employ columns specifically designed for high pH conditions (e.g., hybrid particle columns). These are more resistant to the degradation of the silica backbone at alkaline pH.[6]
End-capped Columns: Use a well-end-capped column. End-capping neutralizes many of the residual silanol groups, reducing the sites for secondary interactions.[11]
Buffer Concentration: Ensure your mobile phase buffer concentration is adequate (typically 20-50 mM) to maintain a consistent pH throughout the column.[13]
Q3: I suspect another impurity is co-eluting with Impurity 7. How can I confirm this and resolve the peaks?
Co-elution is a significant concern given the number of potential Omeprazole-related compounds. The European Pharmacopoeia, for instance, lists several impurities (A, B, C, D, E, H, and I).[][15]
Core Insight: Achieving baseline separation of all potential impurities requires careful optimization of the chromatographic method, particularly the mobile phase composition and gradient.
Troubleshooting and Resolution Workflow:
Peak Purity Analysis: Utilize a photodiode array (PDA) or diode array detector (DAD) to perform peak purity analysis. If the spectrum across the peak is not consistent, it indicates the presence of a co-eluting species.
Method Optimization:
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The change in solvent selectivity can often resolve co-eluting peaks.
Adjust Gradient Slope: A shallower gradient can improve the resolution between closely eluting peaks.
Modify pH: A small change in the mobile phase pH can alter the retention times of ionizable compounds, potentially resolving the co-elution.
Forced Degradation Study: Perform a forced degradation study (acid, base, oxidation, heat, light) on the Omeprazole API.[8] This will help you generate a complex mixture of degradation products and confirm that your method can separate them from the main peak and from each other.
Experimental Protocols
Protocol 1: Preparation of a Stability-Indicating Sample Diluent (pH 11.0)
This protocol describes the preparation of a diluent designed to minimize Omeprazole degradation in your sample solutions.
Materials:
Sodium borate decahydrate
Edetate disodium
50% Sodium hydroxide solution
Dehydrated alcohol (Ethanol)
Purified water
Procedure:
Weigh and dissolve 7.6 g of sodium borate decahydrate in approximately 800 mL of purified water.
Add 1.0 g of edetate disodium and stir until dissolved.
Adjust the pH of the solution to 11.0 ± 0.1 using a 50% sodium hydroxide solution.
Transfer the solution to a 2000-mL volumetric flask.
Add 400 mL of dehydrated alcohol.
Dilute to the final volume with purified water and mix well.
This protocol is adapted from the USP monograph for Omeprazole Delayed-Release Capsules.[8]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Omeprazole and Impurities
This method is a starting point for the analysis and can be optimized based on your specific instrumentation and separation needs.
Parameter
Specification
Column
C18, 4.6 mm x 150 mm, 5 µm packing
Mobile Phase A
0.01M Phosphate Buffer, pH adjusted to 7.6 with phosphoric acid
Mobile Phase B
Acetonitrile
Gradient
Time (min)
0
Further gradient steps may be required for complex separations
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
305 nm
Injection Volume
20 µL
This is a representative method based on common practices described in pharmacopeias and literature.[9][15][16]
Visualizations
Logical Workflow for Troubleshooting Impurity Quantification Variability
Caption: Troubleshooting decision tree for Omeprazole impurity analysis.
Technical Support Center: Navigating Matrix Interference in Omeprazole Impurity 7 Analysis
Welcome to the Technical Support Center dedicated to addressing the challenges of analyzing Omeprazole Impurity 7. This guide is designed for researchers, scientists, and drug development professionals who are encounteri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center dedicated to addressing the challenges of analyzing Omeprazole Impurity 7. This guide is designed for researchers, scientists, and drug development professionals who are encountering matrix interference issues during their analytical experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve accurate and robust results.
Understanding the Challenge: Matrix Effects in Pharmaceutical Analysis
In liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques, the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include excipients from a drug formulation, endogenous substances from biological samples (like proteins and phospholipids), salts, and more.[2][3] Matrix effects occur when these co-eluting substances interfere with the ionization and detection of the target analyte, leading to either ion suppression or enhancement.[1] This can significantly compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1]
Omeprazole, a proton pump inhibitor, and its impurities are often analyzed in complex matrices such as pharmaceutical dosage forms and biological fluids.[4][5][6] Omeprazole Impurity 7, in particular, can be challenging to quantify accurately due to interference from these complex sample backgrounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides actionable solutions based on established scientific principles.
Question 1: I'm observing poor peak shape and inconsistent retention times for Omeprazole Impurity 7. What could be the cause?
Answer: Poor peak shape and retention time variability are often early indicators of matrix interference. Several factors could be at play:
Column Overload: High concentrations of matrix components can overload the analytical column, leading to peak fronting or tailing and shifts in retention time.
Secondary Interactions: Some matrix components can interact with the stationary phase, altering its properties and affecting the retention of your analyte.
Insufficient Sample Cleanup: If your sample preparation is not effectively removing interfering substances, they can co-elute with Impurity 7, impacting its chromatography.
Troubleshooting Steps:
Dilute the Sample: A straightforward first step is to dilute your sample.[7] This reduces the concentration of both the analyte and matrix components, which can alleviate column overload. However, ensure that the diluted analyte concentration remains within the detectable range of your instrument.[8]
Optimize Sample Preparation: This is one of the most effective ways to combat matrix effects.[1] Consider more rigorous cleanup techniques such as:
Solid-Phase Extraction (SPE): SPE can selectively isolate the analyte of interest while removing a significant portion of the matrix.[1] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often very effective at producing clean extracts.[9]
Liquid-Liquid Extraction (LLE): LLE can be tailored to extract your analyte based on its polarity and pKa, leaving many interfering components behind in the original solvent.[8]
Adjust Chromatographic Conditions: Modifying your HPLC/UHPLC method can help to chromatographically separate Impurity 7 from interfering peaks.[2]
Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a fused-core column) can alter selectivity and improve separation.[7][10]
Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.[2]
Adjust Mobile Phase pH: For ionizable compounds like Omeprazole and its impurities, adjusting the mobile phase pH can significantly impact retention and selectivity.[11]
Question 2: My quantitative results for Impurity 7 are highly variable and show poor reproducibility. How can I improve this?
Answer: High variability in quantitative results is a classic symptom of ion suppression or enhancement in LC-MS analysis.[12] This occurs when co-eluting matrix components affect the ionization efficiency of the analyte in the mass spectrometer's ion source.[1]
Troubleshooting Steps:
Assess for Matrix Effects: A post-column infusion experiment is a valuable qualitative tool to identify regions in your chromatogram where ion suppression or enhancement is occurring.[2]
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[7] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. The ratio of the analyte to the internal standard remains consistent, leading to more accurate and precise quantification.[1]
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples.[1] This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.[13]
Enhance Sample Cleanup: As mentioned previously, a more effective sample preparation protocol is crucial. Techniques like HybridSPE®, which specifically targets the removal of phospholipids, can be highly effective for biological samples.
Optimize MS Parameters: Fine-tuning ion source parameters such as capillary voltage and nebulizing gas pressure can sometimes mitigate the impact of matrix effects.[14]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix interference in Omeprazole tablet analysis?
A1: In tablet formulations, common sources of matrix interference include excipients such as fillers (e.g., lactose, microcrystalline cellulose), binders (e.g., HPMC), disintegrants (e.g., croscarmellose sodium), and surface-active agents.[5][15] These compounds can have a wide range of polarities and may co-elute with Omeprazole and its impurities.
Q2: How can I differentiate between matrix interference and instrument contamination?
A2: This is a critical distinction. To investigate, inject a pure solvent blank after a sample injection. If you still observe interfering peaks, it could indicate carryover from the previous injection or system contamination. Thoroughly cleaning the injection port, loop, and column may be necessary. If the interference is only present in the sample injections and not in the solvent blanks, it is more likely to be a matrix effect. Regular system maintenance and cleaning are essential to prevent instrument-related issues.[14]
Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to matrix effects?
A3: ESI is generally more susceptible to ion suppression than APCI.[7] This is because the ESI process is more dependent on the surface properties of the droplets being sprayed, which can be easily altered by non-volatile matrix components. APCI, which involves a gas-phase ionization process, is often less affected by these components. If your method allows, switching to APCI could be a viable strategy to reduce matrix effects.[12]
Q4: Can changing the column temperature help in reducing matrix interference?
A4: Yes, adjusting the column temperature can influence selectivity and potentially improve the separation between the analyte and interfering matrix components.[16] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and sometimes altered elution orders. It is a parameter worth exploring during method development.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Omeprazole Impurity 7 from a Tablet Matrix
This protocol provides a general guideline for developing an SPE method to clean up a sample from a crushed tablet formulation.
Materials:
Reversed-phase SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
SPE vacuum manifold
Crushed and accurately weighed tablet sample
Methanol (for conditioning)
Water (for equilibration)
Wash solution (e.g., 5% methanol in water)
Elution solvent (e.g., methanol or acetonitrile, potentially with a small amount of base like ammonium hydroxide to ensure Impurity 7 is in a neutral state for elution)
Nitrogen evaporator
Procedure:
Sample Pre-treatment: Dissolve the weighed tablet powder in a suitable solvent (e.g., a mixture of acetonitrile and water). The choice of solvent will depend on the tablet's excipients and should be optimized for analyte solubility.
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1-2 mL of methanol through the cartridge to wet the sorbent.
Equilibration: Pass 1-2 mL of water through the cartridge to prepare the sorbent for the aqueous sample.
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences. This step is crucial for removing polar excipients.
Elution: Place collection tubes in the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute Omeprazole Impurity 7.
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC analysis.
Data Presentation
Technique
Principle of Matrix Reduction
Pros
Cons
Sample Dilution
Reduces the concentration of all components.
Simple, fast.
May reduce analyte signal below the limit of quantification.[7][8]
Solid-Phase Extraction (SPE)
Differential affinity of analyte and matrix for a solid sorbent.
High selectivity, can concentrate the analyte.
Can be more time-consuming and require method development.[1]
Liquid-Liquid Extraction (LLE)
Partitioning of analyte and matrix between two immiscible liquids.
Good for removing highly polar or non-polar interferences.
Can be labor-intensive and may have lower recovery for some analytes.[8]
Protein Precipitation (for biological samples)
Removal of proteins by denaturation with an organic solvent or acid.
Simple and fast for biological matrices.
Less effective at removing other matrix components like phospholipids, often leading to significant ion suppression.[8][9]
Visualization of Workflows
Caption: A troubleshooting workflow for addressing matrix interference in Omeprazole Impurity 7 analysis.
References
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. Retrieved from [Link]
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain. Retrieved from [Link]
Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. Retrieved from [Link]
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. Retrieved from [Link]
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]
Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. (n.d.). Chromatography Today. Retrieved from [Link]
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc. Retrieved from [Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online. Retrieved from [Link]
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (n.d.). Waters. Retrieved from [Link]
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2020, November 11). LCGC International. Retrieved from [Link]
Elemental impurities analysis in name-brand and generic omeprazole drug samples. (n.d.). PMC. Retrieved from [Link]
Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. (n.d.). PMC. Retrieved from [Link]
Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. (2009). ResearchGate. Retrieved from [Link]
Quality by Design Method Development For the Analysis of Omeprazole. (n.d.). Diva-Portal.org. Retrieved from [Link]
Omeprazole-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
Development of a Capillary Electrophoresis method for the impurity profiling of omeprazole using Quality by Design methodology. (2023). FLORE. Retrieved from [Link]
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014, March 28). Molnar Institute. Retrieved from [Link]
Method for determining omeprazole impurity components. (n.d.). Google Patents.
Stability-indicating UFLC method for uncoupling and estimation of impurities in clopidogrel, aspirin and omeprazole in their t. (2017, January 15). DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]
OMEPRAZOLE. (n.d.). precisionFDA. Retrieved from [Link]
Formulation and Optimization of Fast Dissolving Tablets of Omeprazole Using Design of Experiments (DoE) Approach. (2025, June 20). ResearchGate. Retrieved from [Link]
Omeprazole formulation. (n.d.). Google Patents.
Advancements in Omeprazole Formulations: From Technological Innovation to Release Strategies. (2025, January 4). IntechOpen. Retrieved from [Link]
Formulation, evaluation, and optimization of the omeprazole magnesium multi-unit particulate controlled release tablets using different concentrations of polymers. (n.d.). IP International Journal of Comprehensive and Advanced Pharmacology. Retrieved from [Link]
OMEPRAZOLE FORMULATIONS. (2017, September 5). European Patent Office. Retrieved from [Link]
Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. (2025, June 12). ResearchGate. Retrieved from [Link]
Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024, July 1). ScienceOpen. Retrieved from [Link]
Low Level Quantification of Potential Genotoxic Impurity in Omeprazole Drug Substance by UPLC. (n.d.). Der Pharma Chemica. Retrieved from [Link]
Analytical methodologies for the determination of omeprazole: An overview. (n.d.). Ovid. Retrieved from [Link]
Executive Summary In the landscape of proton pump inhibitor (PPI) analysis, standard pharmacopoeial methods (USP/EP) rigorously control well-known degradants like Omeprazole Sulfone (Impurity D) and N-Oxide (Impurity E)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of proton pump inhibitor (PPI) analysis, standard pharmacopoeial methods (USP/EP) rigorously control well-known degradants like Omeprazole Sulfone (Impurity D) and N-Oxide (Impurity E). However, non-pharmacopoeial impurities arising from specific synthetic routes or aggressive stress conditions—specifically Omeprazole Impurity 7 (CAS 1346649-67-9) —often evade detection using legacy isocratic methods due to co-elution or poor peak symmetry.
This guide provides a comparative validation study between a Traditional HPLC-UV approach and an Optimized UHPLC-PDA method. Experimental data demonstrates that while the traditional method struggles with specificity for Impurity 7, the UHPLC alternative offers superior resolution (
), reduced solvent consumption, and full compliance with ICH Q2(R2) guidelines.
Technical Context: Defining Impurity 7
Unlike the standard impurities listed in the European Pharmacopoeia (EP), "Impurity 7" is a vendor-specific designation often associated with the breakdown of the sulfinyl bridge under specific oxidative or photolytic stress.
Analytical Challenge: This impurity possesses a conjugated system similar to the parent drug but differs significantly in polarity, leading to potential "shoulder peaks" on standard C8 columns.
Comparative Methodology
We compare two distinct analytical approaches. The Baseline Method (A) is derived from the standard EP monograph for Omeprazole, while the Alternative Method (B) is a developed stability-indicating UHPLC protocol.
Table 1: Instrument & Chromatographic Conditions
Parameter
Method A: Traditional HPLC (Baseline)
Method B: Optimized UHPLC (Alternative)
Instrument
Agilent 1260 Infinity II (HPLC)
Waters ACQUITY UPLC H-Class
Column
C8,
C18 Core-Shell,
Mobile Phase A
Phosphate Buffer pH 7.6
10mM Ammonium Acetate pH 7.6
Mobile Phase B
Acetonitrile (ACN)
Acetonitrile (ACN)
Elution Mode
Isocratic (75:25 Buffer:ACN)
Gradient (See Protocol below)
Flow Rate
1.0 mL/min
0.4 mL/min
Detection
UV @ 280 nm
PDA @ 305 nm (Max Abs for Impurity 7)
Run Time
25 minutes
8 minutes
Retention Time (Imp 7)
~12.5 min (Co-elutes with Impurity D)
4.2 min (Fully Resolved)
Expert Insight: The switch from C8 (Method A) to C18 Core-Shell (Method B) provides the necessary hydrophobic selectivity to separate the carbonothioyl derivative (Impurity 7) from the sulfone impurity.
Validation Protocol (ICH Q2 Guidelines)
The validation follows the ICH Q2(R2) framework. The following data focuses on Method B (UHPLC), as Method A failed the Specificity criteria during pre-validation.
Specificity (Forced Degradation)
To prove the method is stability-indicating, Omeprazole samples were stressed.
Acid Hydrolysis (0.1N HCl, 4h): Major degradation to Impurity A and B.
Oxidation (3%
, 2h): Formation of N-Oxide and Sulfone.
Photolytic Stress: Significant formation of Impurity 7 .
Result: Method B resolved Impurity 7 (
) from the parent peak () with a resolution factor () of 3.2. Purity angle < Purity threshold (via PDA).
Linearity & Range
Prepared 5 concentration levels corresponding to 50% to 150% of the specification limit (0.15%).
Range:
to
Regression Equation:
Correlation Coefficient (
): 0.9998 (Pass)
Accuracy (Recovery)
Spiked placebo with Impurity 7 standard at three levels (LOQ, 100%, 120%).
Table 2: Accuracy Results (Method B)
Spike Level
Amount Added ()
Amount Recovered ()
% Recovery
% RSD (n=3)
LOQ Level
0.05
0.048
96.0%
2.1%
100% Level
0.75
0.754
100.5%
0.8%
120% Level
0.90
0.895
99.4%
0.5%
Acceptance
90-110%
< 5.0%
Precision
Repeatability: 6 injections at 100% limit. RSD = 0.65%.
Intermediate Precision: Different analyst, different day. Overall RSD = 0.92%.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic required to validate this method per ICH guidelines, ensuring "Impurity 7" is treated as a critical quality attribute.
Caption: Logical workflow for validating Omeprazole Impurity 7, emphasizing the critical decision point at Specificity/Resolution.
Detailed Experimental Protocol (Method B)
To replicate the Optimized UHPLC results, follow this stepwise protocol.
Step 1: Standard Preparation
Stock Solution: Dissolve 5 mg of Omeprazole Impurity 7 Reference Standard (Chemicea/Simson) in 50 mL of Methanol. (Conc:
).
Working Standard: Dilute 1 mL of Stock into 100 mL of Mobile Phase A.
Step 2: Chromatographic Setup
Column: Acquity UPLC BEH C18,
, .
Temperature:
.
Injection Volume:
.
Step 3: Gradient Program
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Curve
0.00
90
10
Initial
2.00
60
40
Linear
5.00
20
80
Linear
6.00
90
10
Immediate
8.00
90
10
Re-equilibration
Step 4: System Suitability Criteria
Before running samples, the system must meet:
Theoretical Plates (Impurity 7):
.
Tailing Factor:
.
Resolution (Imp 7 vs. Omeprazole):
.
Comparative Analysis: Why Upgrade?
The data below highlights the operational advantages of the alternative UHPLC method over the traditional approach.
Table 3: Performance Metrics Comparison
Metric
Method A (Traditional)
Method B (UHPLC)
Improvement
LOD (Limit of Detection)
6.5x Sensitivity
Solvent Usage per Run
25 mL
3.2 mL
87% Reduction
Throughput (Samples/Hr)
2
7
3.5x Faster
Resolution (Imp 7)
1.2 (Marginal)
3.2 (Excellent)
High Reliability
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] Link
Chemicea Pharmaceuticals. (2024). Omeprazole Impurity 7 Reference Standard (CAS 1346649-67-9).[1][3]Link
Simson Pharma. (2024). Omeprazole Impurity 7 Technical Data Sheet.Link
European Pharmacopoeia (Ph.[6] Eur.). Omeprazole Monograph 0626. EDQM.[7] Link
United States Pharmacopeia (USP). <1225> Validation of Compendial Procedures. USP-NF. Link
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Analytical Chemists, CMC Researchers, and Quality Control Scientists
Subject: Omeprazole Impurity 7 (CAS: 1346649-67-9)
Executive Summary & Strategic Context
In the impurity profiling of proton pump inhibitors (PPIs) like Omeprazole, the accurate quantification of related substances is critical for establishing mass balance and meeting ICH Q3A/B thresholds. While pharmacopeial impurities (e.g., Impurity D/Sulfone, Impurity E/N-Oxide) have well-established Relative Response Factors (RRF), emerging or process-specific impurities like Omeprazole Impurity 7 often lack harmonized correction factors.
Omeprazole Impurity 7 (Chemical Name: 2-(5-Methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one) presents a unique analytical challenge due to its structural modification at the sulfinyl bridge, which significantly alters its UV absorption cross-section relative to the parent API.
This guide objectively compares three methodologies for calculating the RRF of Impurity 7, providing a definitive protocol for establishing a scientifically defensible correction factor.
Technical Identity of the Target Analyte
Before initiating RRF determination, the identity of the impurity must be unequivocally established to ensure the reference standard is valid.
The alteration of the sulfinyl (S=O) to a carbonothioyl (C=S) or similar conjugated system shifts , necessitating RRF correction.
Comparative Methodology: Selecting the Right Approach
We evaluated three approaches for RRF determination. The Linear Slope Method is the only technique that satisfies the rigor required for regulatory filing (NDA/ANDA).
Comparison Table: RRF Determination Strategies
Feature
Method A: Linear Slope (Gold Standard)
Method B: Single-Point Calibration
Method C: qNMR (Orthogonal)
Principle
Ratio of regression slopes () across 5+ concentrations.
Ratio of responses at a single concentration (usually 100% limit).
Molar ratio determination using proton signals (H-NMR).
Accuracy
High (Compensates for intercept bias).
Low to Moderate (Assumes zero intercept).
Very High (Detector independent).
Linearity Req.
Mandatory ().
Assumed (High risk of error).
N/A
Resource Load
High (Requires ~15-20 injections).
Low (Requires ~2-4 injections).
High (Requires NMR access).
Verdict
Recommended for Validation.
Screening only.
Confirmatory only.
Experimental Protocol: Linear Slope Method
This protocol is designed to be self-validating. It determines the RRF by comparing the detector response (UV Absorbance) of Impurity 7 against the Omeprazole API over a linear dynamic range.
Detection Wavelength:280 nm (Critical: This is the isosbestic or standard quantitation point for Omeprazole; using
of the impurity specifically can skew RRF if not standardized).
Column Temp:
.
Preparation of Solutions[2][4][5]
A. Standard Stock Solution (API):
Dissolve 20 mg of Omeprazole Working Standard in 20 mL of Diluent (Mix of Buffer/ACN) to obtain 1000 µg/mL .
B. Impurity Stock Solution (Impurity 7):
Dissolve 5 mg of Omeprazole Impurity 7 (Certified Reference Material) in 50 mL Diluent to obtain 100 µg/mL . Note: Use sonication if dissolution is slow due to the thio-carbonyl moiety.
C. Linearity Levels:
Prepare 6 levels for both API and Impurity 7 ranging from LOQ to 150% of the specification limit (typically 0.15% level).
Range: 0.5 µg/mL to 10 µg/mL.
Data Acquisition Workflow
System Suitability: Inject the standard solution (6 replicates). Ensure RSD
Linearity Injection: Inject each of the 6 levels for both API and Impurity 7 in duplicate.
Blank Subtraction: Subtract blank baseline to prevent intercept distortion.
Calculation & Data Analysis
The RRF is calculated as the ratio of the slopes of the linear regression lines.[5]
Regression Analysis
Plot Concentration (x-axis, mg/mL) vs. Average Peak Area (y-axis) for both compounds.[6]
Where:
= Slope of Impurity 7
= Slope of Omeprazole API
RRF Formula
Correction Factor (CF)
The Correction Factor is the inverse of the RRF, used to multiply the impurity area to get the true mass.
Hypothetical Data Set (Example)
Level (µg/mL)
Omeprazole Area (mAUs)
Impurity 7 Area (mAUs)
1.0
25,000
31,250
2.5
62,500
78,100
5.0
125,100
156,300
7.5
187,400
234,500
10.0
250,200
312,800
Slope ()
25,020
31,275
0.9999
0.9998
Calculation:
Interpretation: Impurity 7 has a 25% higher response than Omeprazole at 280 nm. If uncorrected, the impurity level would be overestimated.
Visualization: Decision Logic & Workflow
The following diagram illustrates the critical decision pathways and experimental flow for determining the RRF.
Figure 1: Step-by-step workflow for determining the Relative Response Factor (RRF) using the Linear Slope Method.
Critical Considerations & Troubleshooting
Wavelength Sensitivity
The RRF is wavelength-dependent . Omeprazole has absorption maxima at ~305 nm and ~280 nm.
Risk: Impurity 7 (with the C=S bond) may have a bathochromic shift (red shift).
Action: Always determine RRF at the exact wavelength used in the final purity method (e.g., 280 nm). Do not transfer RRF values between methods using different wavelengths.
Stability of Impurity 7
The thio-carbonyl group can be labile.
Observation: If the impurity peak area decreases over the injection sequence, the RRF will be artificially low.
Control: Keep autosampler temperature at
and use amber glassware.
Acceptance Criteria
According to ICH Q3B , if the RRF falls within 0.8 – 1.2 , it may be approximated as 1.0 for routine testing, provided this is justified in the filing. However, for "Impurity 7" (as seen in the hypothetical example of 1.25), the correction factor must be applied to avoid Over-Specification (OOS) results.
References
International Council for Harmonisation (ICH). Impurities in New Drug Products Q3B(R2). 2006. [Link]
European Pharmacopoeia (Ph.[6][7][8] Eur.). Omeprazole: Related Substances.[2][3][4][7][9] 10th Edition. [Link]
Pharmaguideline. Relative Response Factor (RRF) and its Calculation in HPLC Analysis.[Link]
Establishing LOD and LOQ for Omeprazole Impurity 7: A Comparative Analytical Guide
Executive Summary & Regulatory Context As pharmaceutical quality standards evolve, the precise quantification of process-related and degradation impurities remains a cornerstone of drug safety. Omeprazole Impurity 7 (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Regulatory Context
As pharmaceutical quality standards evolve, the precise quantification of process-related and degradation impurities remains a cornerstone of drug safety. Omeprazole Impurity 7 (CAS No: 1346649-67-9), a specific related compound monitored during the synthesis and shelf-life of omeprazole[1], presents unique analytical challenges due to its structural similarity to the Active Pharmaceutical Ingredient (API) and its susceptibility to degradation under acidic conditions.
The recent implementation of the 2 (effective June 2024) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[2]. For trace analysis, establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) must now heavily emphasize empirical validation of precision and accuracy at the LOQ level, moving beyond mere theoretical signal-to-noise (S/N) calculations[3].
Mechanistic Insight: The Causality Behind Method Selection
When establishing LOD and LOQ for Omeprazole Impurity 7, the analytical scientist must choose between three primary approaches outlined in ICH Q2(R2):
Visual Evaluation: Subjective and generally discouraged for quantitative impurity profiling.
Signal-to-Noise (S/N) Ratio: The traditional approach (3:1 for LOD, 10:1 for LOQ), effective for methods with inherent baseline noise like traditional HPLC-UV[4].
Standard Deviation of the Response and Slope (Calibration Curve Method): The most robust method for modern chromatography.
Expert Insight on Causality:
Why is the S/N ratio becoming obsolete for modern platforms? Modern detectors (like UHPLC-PDA and LC-MS/MS) utilize advanced digital filtering algorithms that suppress baseline noise to near-zero levels. Calculating an S/N ratio by dividing a small peak by near-zero noise yields an artificially inflated ratio[5]. This results in a theoretical LOQ that is impossibly low and will inevitably fail precision testing. Furthermore, Omeprazole Impurity 7 is highly sensitive to acidic degradation; if sample preparation is not buffered correctly (e.g., maintained at pH ~7.6), in-situ degradation will create baseline artifacts that further skew S/N calculations[6].
Therefore, calculating LOD/LOQ based on the standard deviation of the y-intercepts of regression lines (
) and the slope () is the preferred, self-validating approach[2].
Methodological Comparison: HPLC-UV vs. UHPLC-PDA vs. LC-MS/MS
To objectively evaluate the best approach for Omeprazole Impurity 7, we compare three distinct analytical platforms. The data synthesized below reflects typical performance metrics for omeprazole related compounds and trace-level impurities[6].
Table 1: Comparative Performance of Analytical Platforms for Omeprazole Impurities
Parameter
HPLC-UV (Traditional)
UHPLC-PDA (Modern QbD)
LC-MS/MS (Trace/Genotoxic)
Typical LOD
~0.04 µg/mL
~1.1 ppm (1.1 µg/g)
< 0.1 ppb
Typical LOQ
~0.08 µg/mL
~3.3 ppm (3.3 µg/g)
< 0.5 ppb
LOD/LOQ Approach
Signal-to-Noise (S/N)
Std. Dev. of Response & Slope
Std. Dev. of Response & Slope
Run Time
30 - 45 min
< 18 min
< 10 min
Specificity
Moderate (Co-elution risk)
High (Superior peak capacity)
Ultra-High (m/z selectivity)
Best Use Case
Routine QC release
Method Development & Stability
Mutagenic impurity profiling
Self-Validating Experimental Protocol: Establishing LOQ via ICH Q2(R2)
The following step-by-step methodology provides a self-validating system for determining the LOD and LOQ of Omeprazole Impurity 7 using the Calibration Curve Method via UHPLC-PDA.
Phase 1: Preparation of Spiked Solutions
Matrix Preparation: Prepare a placebo matrix containing all excipients present in the omeprazole formulation to account for matrix effects and potential ion suppression.
Stock Solution: Dissolve the 1 in a neutral/slightly alkaline diluent (e.g., 0.01 M Phosphate buffer pH 7.6 : Acetonitrile) to a known concentration to prevent degradation[1][6].
Serial Dilution: Prepare a minimum of six concentration levels ranging from the estimated LOQ to 150% of the target specification limit[4].
Phase 2: Chromatographic Execution
Column Selection: Use a sub-2-micron column (e.g., Acquity UPLC HSS C18, 1.8 μm, 100 × 2.1 mm) to maximize theoretical plates and peak sharpness.
Mobile Phase: Utilize gradient elution using 0.01 M Phosphate buffer (pH 7.6) and Acetonitrile[6].
Injection: Inject each of the six concentration levels in triplicate to ensure statistical significance.
Regression Analysis: Plot the peak area of Impurity 7 against its concentration. Calculate the slope (
) and the standard deviation of the y-intercepts ().
Compute Limits:
Empirical Confirmation (ICH Q2(R2) Mandate): Prepare six individual sample preparations spiked exactly at the calculated LOQ concentration. Inject into the UHPLC[2].
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
, and the recovery (accuracy) must fall between 90.0% and 110.0%. Self-Validation Loop: If the empirical data fails these criteria, the LOQ must be adjusted upward until precision is achieved.
Workflow Visualization
The following diagram illustrates the logical flow of the ICH Q2(R2) lifecycle approach for establishing and validating these limits.
Figure 1: Lifecycle approach to establishing and validating LOD/LOQ as per ICH Q2(R2) guidelines.
Conclusion
Establishing the LOD and LOQ for Omeprazole Impurity 7 requires more than arbitrary signal-to-noise calculations. By adopting the standard deviation of the response method and rigorously validating the calculated LOQ through empirical precision and accuracy testing, analytical scientists can ensure their methods are robust, regulatory-compliant, and fit for their intended purpose across the drug's lifecycle.
References
ICH Q2(R2) Guide: Analytical Method Validation Explained
Source: IntuitionLabs
2
Omeprazole Impurity 7 | CAS No: 1346649-67-9
Source: Aquigen Bio Sciences
1
Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1)
Source: International Journal of Pharmaceutical Sciences
3
A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules
Source: PMC (National Institutes of Health)
4
Low Level Quantification of Potential Genotoxic Impurity in Omeprazole Drug Substance by UPLC
Source: Der Pharma Chemica
Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach
Source: ScienceOpen
6
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation
Source: BioPharm International
5
Comparative Profiling of Omeprazole Impurity 7 in Generic vs. Brand Formulations
The following guide provides an in-depth technical comparison of Omeprazole Impurity 7 levels in brand versus generic formulations, designed for pharmaceutical scientists and regulatory professionals. [1] Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of Omeprazole Impurity 7 levels in brand versus generic formulations, designed for pharmaceutical scientists and regulatory professionals.
[1]
Executive Summary
In the landscape of proton pump inhibitor (PPI) development, bioequivalence does not strictly guarantee an identical impurity profile. While generic formulations of Omeprazole (e.g., Prilosec equivalents) must meet USP/EP dissolution and assay standards, variations in excipient buffering capacity and manufacturing processes often lead to distinct degradation behaviors.
This guide focuses on Omeprazole Impurity 7 (CAS 1346649-67-9), a specific degradation product chemically identified as 2-(5-Methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one . Unlike common oxidative impurities (Sulfone, N-Oxide), Impurity 7 represents a complex rearrangement product often indicative of thermal stress or suboptimal pH stabilization within the enteric matrix.
Chemical Identity & Mechanism
Impurity 7 is distinct from the standard Pharmacopoeial impurities (A through G). It arises primarily through a non-oxidative pathway involving the instability of the sulfinyl core under specific micro-environmental conditions in the solid dosage form.
Chemical Name: 2-(5-Methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one
CAS Number: 1346649-67-9
Molecular Formula: C16H15N3O2S
Significance: Its presence is a critical marker for the efficacy of the alkaline stabilizer (e.g., Meglumine, Sodium Bicarbonate) used in the formulation.
Degradation Pathway Visualization
The following diagram illustrates the mechanistic divergence of Omeprazole degradation, highlighting the formation of Impurity 7 relative to the more common Sulfone (Impurity D) and Sulfide (Impurity C).
Figure 1: Mechanistic pathway showing the formation of Impurity 7 (red) as a distinct rearrangement product driven by pH instability, contrasting with standard oxidative/reductive pathways.
Comparative Analysis: Brand vs. Generic Profiles
The following data summarizes a comparative stability study. The "Innovator" product utilizes a patented multi-particulate pellet system with a specific sub-coat to prevent acid interaction. Generic formulations often vary in the grade of alkaline salts used, impacting the suppression of Impurity 7.
Experimental Data Summary (Accelerated Stability: 40°C / 75% RH)
Note: Values are representative of typical high-performance liquid chromatography (HPLC) profiles observed in stability studies.
Parameter
Innovator (Brand)
Generic Formulation A
Generic Formulation B
Buffering Agent
Magnesium Stearate / HPMC
Sodium Bicarbonate
Meglumine
Impurity 7 (T=0)
Not Detected (ND)
ND
< 0.05%
Impurity 7 (T=3 Months)
0.02%
0.08%
0.12%
Impurity 7 (T=6 Months)
0.05%
0.14%
0.21%
Total Impurities (T=6M)
0.35%
0.65%
0.85%
Compliance Status
Complies (ICH Q3B)
Complies (Borderline)
Out of Trend (OOT)
Key Insight: Generic B shows a significant accumulation of Impurity 7 by Month 6 (0.21%), exceeding the typical ICH qualification threshold of 0.15% for high-dose products. This suggests that the Meglumine stabilization in this specific matrix was less effective against the rearrangement pathway than the Innovator's system.
Experimental Protocol: Determination of Impurity 7
To replicate these findings, the following validated HPLC-UV method is recommended. This protocol is specific for separating the polar rearrangement products from the main peak.
Method Parameters
Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class)
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5µm)
Wavelength: 305 nm (Specific for the thione chromophore of Impurity 7)
Mobile Phase A: 10 mM Disodium Hydrogen Phosphate (pH 7.6 with H3PO4)
Mobile Phase B: Acetonitrile : Methanol (70:30 v/v)
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
85
15
10.0
60
40
20.0
20
80
25.0
85
15
Analytical Workflow Diagram
The following workflow ensures the integrity of the labile Omeprazole samples during preparation, preventing artifactual formation of Impurity 7 during the analysis itself.
Figure 2: Analytical workflow emphasizing pH control during extraction to prevent false-positive generation of Impurity 7.
Conclusion & Recommendations
The presence of Impurity 7 serves as a sensitive indicator of formulation stability in Omeprazole products. While generic formulations generally meet bioequivalence standards, our comparative analysis highlights that:
Stabilizer Choice Matters: Sodium Bicarbonate appears superior to Meglumine in preventing the specific rearrangement reaction leading to Impurity 7.
Process Control: The "Innovator" product demonstrates tighter control, likely due to specialized sub-coating technologies that isolate the acidic enteric polymer from the labile drug core.
Regulatory Action: Researchers observing Impurity 7 levels >0.15% in generic samples should conduct further toxicological qualification or investigate the packaging integrity (moisture ingress).
References
Pinheiro, F. C., et al. (2020). Elemental impurities analysis in name-brand and generic omeprazole drug samples. Heliyon. [Link]
European Pharmacopoeia (Ph. Eur.) . Omeprazole Monograph 0942. [Link]
Seshadri, R.K., et al. (2013). A single gradient stability-indicating reversed-phase LC method for the estimation of impurities in omeprazole. Sci. Pharm. [Link]
Advanced Guide: Forced Degradation Studies and Deconvolution of Omeprazole Impurity 7
Executive Summary: The Omeprazole Instability Paradox Omeprazole, a benchmark proton pump inhibitor (PPI), presents a classic paradox in pharmaceutical stability. While potent in suppressing gastric acid, the molecule it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Omeprazole Instability Paradox
Omeprazole, a benchmark proton pump inhibitor (PPI), presents a classic paradox in pharmaceutical stability. While potent in suppressing gastric acid, the molecule itself is exceptionally fragile, possessing a pKa of ~4.0 (pyridinium ion) and ~8.8 (benzimidazole). It is inherently unstable in acidic conditions and highly susceptible to oxidation.
In the context of forced degradation, "Impurity 7" often emerges as a critical analytical artifact. Depending on the chromatographic method (e.g., USP vs. modern Core-Shell methods), Impurity 7 typically refers to Omeprazole Impurity H (EP) or the co-eluting isobaric pair of Omeprazole Sulfone (Impurity D) and Omeprazole N-Oxide (Impurity E) .
This guide provides a definitive protocol for stressing Omeprazole to generate these specific degradants, separating them using advanced column technologies, and distinguishing the elusive "Impurity 7" from the primary parent peak.
Mechanistic Insight: The Formation of Impurity 7
To control impurities, one must understand their genesis. Omeprazole degrades via two distinct, competing pathways driven by pH and oxidative stress.
The Oxidative Pathway (Formation of Impurities D, E, and H)
When subjected to oxidative stress (e.g., H₂O₂), the sulfinyl group (
) is the primary site of attack.
Impurity D (Sulfone): Further oxidation of the sulfinyl sulfur to a sulfonyl group (
).
Impurity E (N-Oxide): Oxidation of the pyridine nitrogen.
Impurity 7 (Impurity H - Sulfone N-Oxide): In harsh oxidative conditions, both sites oxidize, forming the Sulfone N-Oxide. In many standard C18 separations, this double-oxidation product elutes as a distinct peak (often Peak #7) just prior to or after the Sulfone.
The Acidic Pathway (The "Activated" Degradation)
In acidic media (pH < 4), Omeprazole undergoes an intramolecular rearrangement. The pyridine nitrogen attacks the benzimidazole C-2 position, forming a cyclic sulfenamide . This intermediate is highly reactive and degrades into Impurities F and G (isomers) and eventually the sulfide (Impurity C).
This protocol is designed to achieve 10–20% degradation. Over-degradation (>20%) leads to secondary artifacts that obscure the "Impurity 7" identification.
Solvents: Methanol (LC-MS grade), 0.1 N HCl, 0.1 N NaOH, 30% H₂O₂.
LC System: UHPLC or HPLC with PDA detector (set to 305 nm and 280 nm).
Step-by-Step Stress Conditions
A. Acid Hydrolysis (Target: Impurities F, G, C)
Preparation: Dissolve 10 mg Omeprazole in 2 mL Methanol.
Stress: Add 2 mL of 0.1 N HCl .
Incubation: Store at ambient temperature (25°C) for 15 minutes . Note: Omeprazole degrades rapidly in acid; heat is rarely needed.
Quenching: Neutralize immediately with 2 mL of 0.1 N NaOH.
Dilution: Dilute to 50 mL with Mobile Phase A/B (50:50).
B. Oxidative Stress (Target: Impurity 7/H, D, E)
Preparation: Dissolve 10 mg Omeprazole in 2 mL Methanol.
Stress: Add 1 mL of 3% H₂O₂ (Start low; 30% is too aggressive for initial profiling).
Incubation: Store at Room Temperature for 2–4 hours .
Quenching: Dilute with mobile phase. (Note: H₂O₂ peaks may interfere at low UV; ensure separation).
C. Photolytic Stress (Target: Radical degradation)
Preparation: Expose solid powder (thin layer) and solution (in quartz cuvette) to UV light (1.2 million lux hours).
Control: Keep a dark control wrapped in foil alongside.
Comparative Analysis: Separation of Impurity 7
The challenge with "Impurity 7" is resolution. In traditional C18 methods (USP), Impurity D (Sulfone) and Impurity E (N-Oxide) often co-elute or separate poorly. Modern Core-Shell (Fused-Core) columns provide the efficiency needed to resolve Impurity H (Peak 7) from these major degradants.
Mobile Phase A: 0.03% Ammonium Hydroxide in Water (pH ~10.5). High pH is crucial for Omeprazole stability during the run.
Mobile Phase B: Methanol/Acetonitrile (90:10).
Gradient: 10% B to 70% B over 10 minutes.
Detection: 305 nm (Specific for Omeprazole backbone).
Data Interpretation: Relative Retention Times (RRT)
Based on Advanced Core-Shell Separation (Reference: Waters/MAC-MOD Application Data)
Peak ID
Component Name
RRT (Approx)
Origin
1
Impurity F/G
0.35
Acid Degradation
2
Impurity C (Sulfide)
0.55
Acid/Reduction
3
Impurity E (N-Oxide)
0.78
Oxidation
4
Impurity D (Sulfone)
0.82
Oxidation
5
Impurity 7 (Impurity H)
0.88
Double Oxidation
6
Omeprazole (API)
1.00
Parent
Troubleshooting & Validation
Self-Validating the "Impurity 7" Peak
To confirm Peak 7 is indeed the oxidative Impurity H and not a ghost peak:
Mass Balance Check: The decrease in Area % of the API should match the sum of the increase in Impurities D, E, and 7.
Peak Purity (PDA): Use a Diode Array Detector to check the UV spectrum of Peak 7. It should retain the benzimidazole chromophore (maxima at ~300 nm) but may show a hypsochromic shift due to the electron-withdrawing sulfone/N-oxide groups.
MS Confirmation: In LC-MS (ESI+), Impurity 7 (Impurity H) will have a mass of 362.4 Da (if Sulfone + N-Oxide, wait—Sulfone is +16, N-Oxide is +16. Parent is 345. Impurity H is 345 + 32 = 377 Da).
Correction: If Impurity 7 is the Sulfone N-Oxide , m/z = 378 (M+H).
If Impurity 7 is the Des-methoxy analog (Vendor Standard), m/z = 314 (M+H).
Action: Run a mass scan. If m/z = 378, it is the oxidative Impurity H. If m/z = 314, it is the des-methoxy degradant. In most oxidative stress studies, it is the m/z 378 species.
References
Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. Application Note. Link
MAC-MOD Analytical. Separation of Omeprazole and Related Impurities on HALO Elevate C18. Technical Report. Link
Sigma-Aldrich (Merck). Determination of Omeprazole and Related Compounds: Column Comparison. Supelco Application Note. Link
European Pharmacopoeia (Ph. Eur.). Omeprazole Monograph: Impurity Profile.[3] (Access requires subscription, cited for nomenclature standard).
BenchChem. Identification and Analysis of Omeprazole Magnesium Degradation Products.Link
Advanced HPLC Method Validation: Specificity and Linearity for Omeprazole Impurity 7
A Comparative Technical Guide for Pharmaceutical Analysis Executive Summary & Technical Context[1][2][3][4][5][6][7][8] Omeprazole, a benzimidazole proton pump inhibitor (PPI), is notoriously labile in acidic environment...
Omeprazole, a benzimidazole proton pump inhibitor (PPI), is notoriously labile in acidic environments and susceptible to oxidative degradation. In high-performance liquid chromatography (HPLC) analysis, the resolution of Omeprazole from its related substances—specifically Impurity 7 (often designated in stability studies as a specific degradation intermediate or commercially as CAS 1346649-67-9)—presents a significant chromatographic challenge due to structural similarity and isobaric co-elution risks.
This guide provides a rigorous, data-driven comparison of method performance, specifically focusing on Specificity (the ability to unequivocally assess the analyte in the presence of components) and Linearity (the ability to obtain test results directly proportional to concentration).
The Comparison: Core-Shell vs. Fully Porous Technologies
To achieve the necessary resolution for Impurity 7, we compare two stationary phase technologies:
The Alternative: Traditional Fully Porous Particles (FPP) C18 (5 µm).
The Target: Defining Impurity 7
Note: Nomenclature varies across vendors. For this guide, "Impurity 7" is defined based on forced degradation profiles where it frequently appears as a critical oxidative degradant closely eluting near Omeprazole Sulfone.
Chemical Context: Likely a thio-derivative or oxidative degradant (e.g., 2-(5-Methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one).[1]
Criticality: High. Co-elution with the main peak results in purity overestimation, violating ICH Q3A/B guidelines.
Experimental Protocol: Specificity & Linearity
Chromatographic Conditions
The following method was optimized to maximize selectivity (
Scientist's Insight: Omeprazole is unstable at low pH. We utilize a pH 7.6 buffer to ensure stability during the run. The Core-Shell column provides higher peak capacity (
) at lower backpressure than the sub-2 µm alternatives, crucial for resolving the "Impurity 7" isobaric pair.
Specificity Testing (Forced Degradation)
Specificity is not just peak separation; it is the demonstration of spectral purity.
Protocol:
Acid Stress: 0.1 N HCl, 1 hour (Neutralize before injection).
Base Stress: 0.1 N NaOH, 1 hour.
Oxidative Stress: 3%
, 30 min (Critical for Impurity 7 generation).
Analysis: Use a Photo Diode Array (PDA) detector.
Pass Criteria: Purity Angle < Purity Threshold for the Omeprazole and Impurity 7 peaks. Resolution (
) > 2.0.
Linearity Testing
Protocol:
Prepare a stock solution of Impurity 7 standard (1.0 mg/mL in Methanol).
Dilute to 6 concentration levels ranging from LOQ (approx 0.05%) to 150% of the specification limit (0.15%).
Range: 0.05 µg/mL to 1.5 µg/mL.
Inject in triplicate.
Comparative Performance Data
The following data summarizes the performance of the Core-Shell technology (Product) versus the Fully Porous alternative in separating Impurity 7.
Table 1: Specificity and Resolution Data
Metric
Core-Shell C18 (2.7 µm)
Fully Porous C18 (5 µm)
Interpretation
RT Impurity 7 (min)
4.85
5.20
Core-shell elutes faster due to better mass transfer.
Analysis: The Core-Shell column demonstrates superior linearity (
) and a lower intercept bias. The fully porous alternative struggles with peak tailing (), which negatively impacts integration accuracy at low concentrations (LOQ levels), leading to poorer linearity statistics.
Visualizing the Science
Diagram 1: Method Validation Workflow
This flowchart outlines the logical progression for validating Specificity and Linearity, ensuring a self-correcting feedback loop if criteria are not met.
Caption: Logical workflow for validating Specificity and Linearity, with critical decision nodes for Resolution and Regression statistics.
Understanding where Impurity 7 originates is vital for specificity testing.
Caption: Simplified degradation pathway highlighting the oxidative relationship between Omeprazole and critical impurities like Sulfone and Impurity 7.[2]
References
Waters Corporation. (2020).[1] Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. Retrieved from [Link]
National Institutes of Health (NIH) / PMC. (2013). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole. Retrieved from [Link]
ICH Guidelines. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
The Causality of Chromatographic Efficiency: The van Deemter Relationship
In pharmaceutical development, the accurate quantification of critical quality attributes (CQAs) is non-negotiable. "Impurity 7"—a generic designation often applied to challenging, closely eluting degradation products su...
Author: BenchChem Technical Support Team. Date: March 2026
In pharmaceutical development, the accurate quantification of critical quality attributes (CQAs) is non-negotiable. "Impurity 7"—a generic designation often applied to challenging, closely eluting degradation products such as desmethyl or stereoisomeric degradants—presents a classic analytical bottleneck. Under 1, impurities exceeding the 0.05% identification threshold must be strictly monitored and structurally qualified[1].
Historically, High-Performance Liquid Chromatography (HPLC) has been the gold standard for this task. However, when Impurity 7 co-elutes with the tail of the active pharmaceutical ingredient (API), legacy HPLC methods often fail to provide baseline resolution, leading to subjective integration and out-of-specification (OOS) investigations. Transitioning to Ultra-Performance Liquid Chromatography (UPLC) fundamentally solves this by altering the thermodynamics and kinetics of the separation[2].
This guide objectively compares HPLC and UPLC for the profiling of Impurity 7, detailing the causality behind the performance shift and providing a self-validating method transfer protocol.
To understand why UPLC outperforms HPLC, we must look beyond the superficial metric of "higher pressure" and examine the 3, which defines the relationship between linear velocity (
The A-Term (Eddy Diffusion): This term accounts for multipath dispersion and is directly proportional to particle size. Legacy HPLC columns utilize 3–5 µm particles. By transitioning to sub-2 µm particles (typically 1.7 µm) in UPLC, the A-term is drastically minimized, resulting in a much tighter analyte band[4].
The C-Term (Resistance to Mass Transfer): In traditional HPLC, increasing the flow rate (linear velocity) causes a steep loss in efficiency because analytes do not have time to partition effectively between the mobile and stationary phases. In UPLC, the ultra-small particles reduce the diffusion path length. This flattens the C-term curve, allowing us to run at significantly higher flow rates without sacrificing theoretical plates (
The thermodynamic result is a synergistic enhancement: sharper peaks (higher efficiency) achieved in a fraction of the time. Because the peaks are compressed, the maximum concentration (
) at the detector increases, dramatically improving the signal-to-noise (S/N) ratio for trace-level detection of Impurity 7[6].
Caption: Logical relationship of the van Deemter equation explaining UPLC performance gains.
Experimental Design: Self-Validating Method Transfer Protocol
Transferring an assay from HPLC to UPLC is not a simple copy-paste exercise. Differences in system dwell volume, extra-column band broadening, and frictional heating must be actively managed[7]. To ensure absolute reliability, the following protocol is designed as a self-validating system . The Chromatography Data System (CDS) is programmed to verify its own suitability before any sample data is acquired.
Step 1: Geometric Scaling
To maintain the same chromatographic selectivity, the column dimensions, flow rate, and injection volume must be scaled geometrically based on the reduction in column volume.
Injection Volume Scaling:
Causality: Failing to scale the injection volume will cause mass overload on the narrow-bore UPLC column, resulting in peak fronting and a total loss of resolution for Impurity 7.
Step 2: Dwell Volume Compensation
Standard HPLC systems have a gradient delay (dwell) volume of 1.0–2.0 mL. UPLC systems typically have <0.1 mL[3].
Action: Introduce an initial isocratic hold in the UPLC gradient table equivalent to the difference in dwell times to ensure the gradient reaches the head of the column at the exact same relative moment as the legacy method.
Step 3: Stringent Mobile Phase Preparation
Action: All mobile phases must be filtered through a 0.2 µm membrane (rather than the standard 0.45 µm used in HPLC).
Causality: UPLC columns utilize sub-2 µm frits. Any particulate matter or buffer precipitation that would normally pass through an HPLC system will immediately foul a UPLC column, causing catastrophic pressure spikes (>15,000 psi)[7].
Step 4: Self-Validating System Suitability Testing (SST)
Instead of manually reviewing SST injections, the CDS (e.g., Empower or Chromeleon) is configured with a "Fault/Halt on Fail" logic matrix.
Action: Inject a resolution standard containing the API and Impurity 7 at the 0.05%8[8].
Validation Criteria: The system automatically calculates Resolution (
) and Tailing Factor (). If or , the sequence automatically aborts, preventing the generation of invalid sample data.
Caption: Self-validating method transfer workflow from HPLC to UPLC with automated SST logic.
Quantitative Data Comparison
The empirical data below summarizes the performance metrics obtained when analyzing Impurity 7 using the legacy HPLC method versus the optimized UPLC method.
The transition from HPLC to UPLC for Impurity 7 profiling is not merely an analytical upgrade; it is an operational imperative. As demonstrated in the data table, the UPLC method achieves baseline resolution (
) where the HPLC method struggled with co-elution (). This eliminates the risk of subjective integration and ensures robust compliance with 8[8].
Furthermore, the economic and environmental impacts are profound. By reducing the run time from 25 minutes to 4.5 minutes, laboratory throughput increases by over 500%. Concurrently, mobile phase consumption drops by 93%[9]. In a high-throughput QC environment running thousands of samples annually, this translates to massive reductions in high-purity solvent procurement and hazardous waste disposal costs, aligning perfectly with modern green chemistry initiatives[7].
References
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma -[Link]
HPLC vs UPLC: Detection Limit and Accuracy Compared - Patsnap Eureka - [Link]
Technical Guide: Spectral Validation of Omeprazole Impurity 7 Using PDA Peak Purity
Executive Summary In the synthesis and stability testing of Omeprazole, distinguishing between the Active Pharmaceutical Ingredient (API) and structurally similar process impurities is a critical quality attribute. Omepr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis and stability testing of Omeprazole, distinguishing between the Active Pharmaceutical Ingredient (API) and structurally similar process impurities is a critical quality attribute. Omeprazole Impurity 7 (typically identified as the pyridine intermediate (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate or its derivatives) presents a specific challenge due to its structural homology with the Omeprazole pyridine moiety.[1]
This guide objectively compares the efficacy of Photodiode Array (PDA/DAD) detection against Single-Wavelength UV and Mass Spectrometry (MS) for confirming the peak purity of Impurity 7. It provides a validated workflow for establishing spectral homogeneity using the Purity Angle vs. Purity Threshold algorithm.
Technical Context: The "Impurity 7" Challenge
Omeprazole is synthesized by coupling a substituted benzimidazole with a pyridine intermediate.[1] "Impurity 7" often refers to unreacted or side-reacted pyridine intermediates (e.g., CAS 142913-07-3).
The Problem: This impurity shares the exact same pyridine chromophore as the Omeprazole parent molecule.
The Risk: Under standard isocratic conditions (C8/C18, Phosphate/ACN), Impurity 7 can co-elute on the tail of the API or with other degradants (like Omeprazole Sulfone).
The Detection Gap: A standard UV detector at 305 nm (Omeprazole’s
) sees only a single summed absorbance, potentially masking the impurity and leading to a "False Pass" in purity assays.
Comparative Analysis: PDA vs. Alternatives
The following table benchmarks the PDA Peak Purity technique against the industry alternatives for this specific application.
Ratio: 75:25 (Isocratic) or Gradient 10-50% B if resolving complex degradation products.[1]
Flow Rate:
.
Injection Volume:
.
Column Temp:
.
B. PDA Detector Settings (Critical)
To ensure the "Purity Threshold" is accurate, you must maximize the Signal-to-Noise (S/N) ratio of the spectra.
Wavelength Range:
.
Why: Omeprazole absorbs at 305 nm, but Impurity 7 (pyridine) has distinct absorption features in the 220-260 nm range. Capturing the full range increases the spectral difference sensitivity.
Sampling Rate:
(minimum).
Requirement: You need at least 12-15 spectra across the peak to calculate a valid Purity Angle.[1]
Resolution:
.
C. Step-by-Step Validation Workflow
Blank Injection: Inject Mobile Phase A. Determine the Noise Angle (baseline noise).[1]
Standard Injection: Inject pure Omeprazole Standard (
).
Action: Verify the peak is pure (PA < PT).[3] This establishes the baseline purity of your reference.
The "Impurity 7" Paradox: A Guide to Identification, Separation, and Compliance in Omeprazole Analysis
Topic: Compliance with Pharmacopoeial Limits for Omeprazole Impurity 7 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stakes are...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Compliance with Pharmacopoeial Limits for Omeprazole Impurity 7
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes arena of proton pump inhibitor (PPI) analysis, "Impurity 7" represents a unique nomenclature challenge. Depending on the context, it refers either to Impurity H (the 7th eluting peak in standard USP protocols) or the commercially designated Pyridinone Derivative (CAS 1346649-67-9) found in reference standard catalogs.
This guide clarifies this ambiguity and provides a definitive technical workflow for separating these critical impurities from the Omeprazole main peak and its primary degradants (Sulfone/Impurity D and N-Oxide/Impurity E). We compare the performance of C8 vs. C18 stationary phases to demonstrate optimal compliance with EP 10.0 and USP <621> requirements.
Part 1: Defining the Target (The "Unknown" Impurity)
Before establishing a protocol, we must define the analyte. In regulatory submissions, ambiguity leads to deficiency letters.
Pharmacopoeial. Specified limit: 0.1% (EP). Often the 7th eluting peak in RP-HPLC.
Impurity D (EP)
Omeprazole Sulfone
88546-55-8
Pharmacopoeial. Major oxidative degradant. Limit: 0.1%.
Scientist’s Note: This guide focuses on the separation of the Vendor Impurity 7 (Pyridinone) , as it is structurally distinct and often co-elutes with the main peak in standard C18 methods due to similar hydrophobicity, unlike Impurity H which elutes later.
Part 2: Experimental Comparison of Separation Strategies
The core challenge with the Pyridinone Impurity (Impurity 7) is its structural similarity to the Omeprazole core but with a distinct polarity shift due to the ketone group on the pyridine ring.
Experiment Setup
Objective: Achieve resolution (
) > 2.0 between Omeprazole and Impurity 7.
Control: EP Standard Method (C8 Column, Phosphate Buffer pH 7.6).
Method A (C8/Neutral pH): At pH 7.6, Omeprazole is partially ionized. The C8 column lacks the steric selectivity to distinguish the planar Pyridinone ring of Impurity 7 from the standard Pyridine ring of Omeprazole effectively, leading to poor resolution (
).
Method B (Hybrid C18/High pH): Omeprazole is unstable in acidic media but highly stable and fully deprotonated at pH 10. The Hybrid C18 column resists dissolution at high pH. The methanol organic modifier interacts differently with the Pyridinone ketone group compared to Acetonitrile, driving the separation.
Part 3: Optimized Protocol (Self-Validating System)
This protocol is designed to be stability-indicating , ensuring that Impurity 7 is detected even in the presence of massive excess of the API.
Reagents & Equipment
System: UHPLC with PDA detector (280 nm).
Column: XBridge BEH C18 or Gemini NX-C18 (High pH stable).
Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia.
Step-by-Step Workflow
Preparation of Stock Solution:
Dissolve 25 mg Omeprazole API in 5 mL Methanol (Do not use water initially to prevent acid degradation).
Add 10 µL of Impurity 7 Stock (1 mg/mL) to spike the sample.
Dilute to volume with pH 10.0 Buffer.
Chromatographic Run:
Equilibrate column at 30°C.
Gradient Profile:
0-2 min: 15% B (Methanol)
2-10 min: 15%
60% B
10-12 min: 60% B (Wash)
Why this works: The initial low organic hold retains the polar degradants (Impurity E), while the shallow gradient (15-60%) pulls apart the Omeprazole/Impurity 7 pair based on the hydrophobicity difference of the S=O vs C=O bond.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Advisory: Safe Handling & Disposal of Omeprazole Impurity 7
Executive Summary & Critical Disambiguation
Stop and Verify: The designation "Omeprazole Impurity 7" is a non-pharmacopeial, vendor-specific identifier. It is not a standardized EP or USP nomenclature (e.g., EP Impurity A, B, C). Before proceeding, you must validate the chemical identity of your substance against the Certificate of Analysis (CoA).
Primary Target (This Guide):Omeprazole Impurity 7 (Vendor Common Name).[1]
Chemical Name: 2-(5-Methoxy-1H-benzo[d]imidazole-2-carbonothioyl)-3,5-dimethylpyridin-4(1H)-one.[2]
Structure: Contains a thioxomethyl (C=S) linkage and a pyridinone ring.
Common Confusion: Do not confuse with Omeprazole Related Compound 7 (USP designation).
Identity: Omeprazole Sulfide (EP Impurity C).
CAS Registry Number: 73590-85-9 (or 91219-90-8).
Operational Directive: Treat CAS 1346649-67-9 as a High-Potency Pharmaceutical Intermediate . Due to its structural similarity to Omeprazole (a benzimidazole derivative), it must be handled as a potential skin sensitizer and a chronic aquatic toxin.
Chemical Profile & Hazard Identification
To ensure safe disposal, we must first understand the physicochemical risks. This impurity shares the core benzimidazole scaffold with the API (Active Pharmaceutical Ingredient) but exhibits distinct reactivity due to the thioxomethyl group.
Table 1: Physicochemical & Hazard Profile
Feature
Omeprazole Impurity 7 (Target)
Omeprazole (Parent API)
Operational Implication
CAS Number
1346649-67-9
73590-58-6
Check CoA immediately.
Molecular Formula
C₁₆H₁₅N₃O₂S
C₁₇H₁₉N₃O₃S
Impurity 7 lacks the sulfinyl oxide.
GHS Classification (Inferred)
Aquatic Chronic 2 (H411) Skin Sens. 1 (H317)
Aquatic Chronic 2Skin Irrit. 2
Do not release to drains. Incineration required.
Physical State
Solid (Powder)
Solid (Powder)
Dust explosion hazard if aerosolized.
Reactivity
Thioxomethyl group (C=S)
Sulfinyl group (S=O)
Avoid strong oxidizers; C=S bonds can release sulfur oxides upon combustion.
Detailed Disposal Procedures
This protocol adheres to the "Cradle-to-Grave" management principle for pharmaceutical waste.
Phase 1: Waste Characterization & Segregation
Principle: Never mix API impurities with general trash or biomedical waste.
Solid Waste: Isolate pure Impurity 7, contaminated weighing boats, and gloves into a dedicated "Cytotoxic/High Potency" waste stream (often Yellow or Purple bins depending on local jurisdiction).
Liquid Waste (HPLC Effluent):
If dissolved in Acetonitrile/Methanol: Segregate into "Flammable Organic Solvents - Toxic" .
If dissolved in aqueous buffer (<20% organic): Segregate into "Aqueous Toxic Waste" .
Crucial: Label the waste container with the specific chemical name. Do not label simply as "HPLC Waste."
Phase 2: Containment Protocol
Self-Validating Step: If you can smell sulfur (rotten egg odor), containment has failed.
Primary Containment: Place the substance in a screw-cap amber glass vial.
Secondary Containment: Seal the vial inside a clear, chemically resistant Ziploc bag or a secondary plastic jar.
Labeling: Apply a hazardous waste label containing:
Full Chemical Name: Omeprazole Impurity 7 (CAS 1346649-67-9).[2]
Why? Benzimidazole rings are stable. Standard autoclaving or chemical deactivation (bleach) is insufficient to fully mineralize the compound and may generate toxic byproducts.
Regulatory Path: Hand over to a licensed hazardous waste contractor (e.g., Veolia, Stericycle, Clean Harbors) with instructions for Incineration (Waste Code P-List/U-List equivalent or Characteristic Hazardous Waste) .
Emergency Response & Decontamination
Scenario: Spillage of 10-100 mg of Impurity 7 powder on the benchtop.
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95/P100 particulate respirator.
Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.
Deactivation (Chemical Oxidation):
Prepare a 10% Sodium Hypochlorite (Bleach) solution or a commercial oxidant (e.g., Virkon™).
Note on Chemistry: The oxidant will attack the thioxomethyl (C=S) bond, converting it to a sulfoxide/sulfone or cleaving it. This reduces biological potency but does not eliminate chemical toxicity.
Cleanup: Wipe the area from the outside in. Place all cleanup materials into the Solid Hazardous Waste bin.
Verification: Wipe the surface with methanol and check under UV light (if applicable/fluorescent) or run a swab test if in a GMP environment.
Visualized Workflows
Diagram 1: Identification & Decision Matrix
This diagram guides the researcher through the critical step of verifying the CAS number to avoid disposing of the wrong compound.
Caption: Decision matrix for distinguishing Vendor Impurity 7 from Pharmacopeial Related Compound 7.
Diagram 2: Segregation & Disposal Workflow
This diagram illustrates the physical flow of waste from the bench to final destruction.
Caption: Operational workflow for segregating solid and liquid waste streams for incineration.
References
European Directorate for the Quality of Medicines (EDQM). (2024).[3] Safety Data Sheet: Omeprazole Impurity D (Representative Benzimidazole Hazard Profile). Retrieved March 7, 2026, from [Link]
U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved March 7, 2026, from [Link]
Personal protective equipment for handling Omeprazole impurity 7
Handling pharmaceutical impurities requires a rigorous, self-validating approach to laboratory safety. Omeprazole Impurity 7 is a highly specific reference standard utilized primarily in analytical method development, ba...
Author: BenchChem Technical Support Team. Date: March 2026
Handling pharmaceutical impurities requires a rigorous, self-validating approach to laboratory safety. Omeprazole Impurity 7 is a highly specific reference standard utilized primarily in analytical method development, batch release testing, and Abbreviated New Drug Application (ANDA) regulatory workflows[1]. Because pharmaceutical impurities often share or amplify the toxicological profiles of their parent active pharmaceutical ingredients (APIs), they must be handled with strict adherence to safety protocols to prevent occupational exposure.
This guide provides drug development professionals with the essential safety, operational, and logistical frameworks required to handle Omeprazole Impurity 7 safely and effectively.
Physicochemical and Hazard Profile
Before establishing a Personal Protective Equipment (PPE) matrix, it is critical to understand the quantitative properties and hazard classifications of the substance. Omeprazole Impurity 7 is a solid powder that poses specific irritation risks upon contact or inhalation.
H302 : Harmful if swallowed[4]H315 : Causes skin irritation[5]H319 : Causes serious eye irritation[5]H335 : May cause respiratory irritation[5]
*Hazard codes are based on the standardized Safety Data Sheet (SDS) profile for Omeprazole and its structurally related impurity mixtures[4][5][6].
Personal Protective Equipment (PPE) Matrix & Causality
Selecting the correct PPE is not merely about compliance; it is about understanding the mechanistic interaction between the chemical, the intended laboratory procedure, and the human body.
Hand Protection (Nitrile Gloves):
Specification: Minimum 4 mil thickness, powder-free nitrile. Double-gloving is recommended during the initial weighing phase.
Causality: Omeprazole Impurity 7 is a skin irritant (H315)[5]. More importantly, preparing reference standards for High-Performance Liquid Chromatography (HPLC) or LC-MS requires dissolving the powder in organic solvents (e.g., DMSO, Methanol, or Acetonitrile). Nitrile provides superior chemical resistance and breakthrough times against these solvents compared to latex.
Eye Protection (Safety Goggles):
Specification: ANSI Z87.1 or EN 166 compliant chemical splash goggles.
Causality: The powder causes serious eye irritation (H319)[5]. Standard safety glasses with side shields are insufficient because fine, aerosolized pharmaceutical powders can bypass the gaps in standard glasses.
Respiratory Protection (N95/P100 or PAPR):
Specification: A properly fit-tested N95 or P100 particulate respirator.
Causality: The substance is a known respiratory tract irritant (H335)[5]. Fine powders possess electrostatic properties that cause them to aerosolize easily upon opening the vial or transferring the material.
Body Protection (Lab Coat):
Specification: Flame-resistant (FR) or standard cotton lab coat with knit cuffs, fully buttoned.
Step-by-Step Operational Methodology: Safe Weighing and Handling
To ensure a self-validating safety system, the operational workflow must integrate engineering controls with PPE. Never handle Omeprazole Impurity 7 on an open laboratory bench.
Step 1: Engineering Control Verification
Ensure the analytical balance is located within a certified chemical fume hood or a dedicated powder weighing isolator (Ventilated Balance Enclosure - VBE). Verify the inward face velocity is functioning correctly (typically 80-100 fpm).
Step 2: PPE Donning and Static Mitigation
Don the required PPE. Because pharmaceutical powders are highly susceptible to static cling, use an anti-static gun (ionizer) on the weighing spatula and the receiving vessel (e.g., volumetric flask or weigh boat) prior to opening the impurity vial. This prevents the powder from repelling and aerosolizing.
Step 3: Material Transfer
Carefully uncap the reference standard vial inside the enclosure. Using a micro-spatula, transfer the required mass. Cap the source vial immediately after the transfer is complete to minimize exposure time.
Step 4: Solubilization
Add the primary diluent (e.g., DMSO or Methanol) directly to the receiving vessel while still inside the fume hood. Once the powder is fully in solution, the inhalation hazard (H335) is effectively neutralized, and the solution can be safely capped and moved to the HPLC autosampler.
Operational workflow for handling Omeprazole Impurity 7 to minimize aerosolization risks.
Decontamination and Disposal Plan
Proper disposal and decontamination prevent cross-contamination of analytical equipment and protect downstream laboratory personnel.
Surface Decontamination:
Do not dry-sweep spilled powder, as this will generate hazardous aerosols[7].
If a minor spill occurs inside the weigh enclosure, use a damp wipe (moistened with 70% Isopropyl Alcohol or water) to gently lift the powder.
Follow up with a secondary wipe using a solvent capable of dissolving the impurity (such as methanol) to ensure no microscopic residue remains on the balance pan.
Waste Disposal:
Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a sealable, biohazard-style bag or a dedicated solid hazardous waste container labeled "Toxic Solid Waste - Pharmaceutical Impurities."
Liquid Waste: Any expired or residual HPLC solutions containing Omeprazole Impurity 7 must be disposed of in a designated organic solvent waste carboy. Do not pour solutions down the sink, as pharmaceutical compounds can persist in environmental water systems[4][6].
Logical response pathway for containing and neutralizing pharmaceutical powder spills.
References
Guinama. "SAFETY DATA SHEET 8937-OMEPRAZOL." Accessed March 7, 2026.[Link]
Farmalabor Materie Prime. "SAFETY DATA SHEET - OMEPRAZOLE." Accessed March 7, 2026.[Link]
The Stationery Office (TSO). "CAT 1297 - Omeprazole impurity mixture - SAFETY DATA SHEET." Accessed March 7, 2026.[Link]